Ibafloxacin
描述
structure given in first source
Structure
3D Structure
属性
IUPAC Name |
7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRGNXUIRKXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057853 | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91618-36-9 | |
| Record name | Ibafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibafloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ibafloxacin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms underlying the antibacterial activity of ibafloxacin, a fluoroquinolone antibiotic, with a specific focus on its action against gram-negative bacteria. It details the drug's primary targets, cellular entry, and the mechanisms of bacterial resistance.
Core Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and segregation during cell division.
-
DNA Gyrase: In gram-negative bacteria, DNA gyrase is the primary target of most fluoroquinolones.[1][3][4][5] This enzyme's essential function is to introduce negative supercoils into the bacterial DNA, a process that relieves torsional stress during DNA replication and transcription.[6] this compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break. This stabilization of the cleaved complex leads to an accumulation of double-strand DNA breaks.[2]
-
Topoisomerase IV: As a secondary target in gram-negative bacteria, topoisomerase IV is primarily responsible for decatenating, or unlinking, the intertwined daughter chromosomes after DNA replication.[2][6] Inhibition of topoisomerase IV by this compound prevents the proper segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.[2]
The formation of these stable this compound-enzyme-DNA complexes physically obstructs the movement of replication forks and transcription machinery, triggering the SOS response and ultimately leading to rapid cell death.[2][3] The dual-targeting nature of this compound is advantageous; for high-level resistance to emerge, bacteria often need to acquire mutations in the genes encoding both target enzymes.[7]
Caption: Core mechanism of this compound action in gram-negative bacteria.
Cellular Permeation and Efflux
For this compound to reach its intracellular targets, it must first traverse the complex cell envelope of gram-negative bacteria.
-
Cell Entry: Like other fluoroquinolones, this compound is thought to pass through the outer membrane primarily via porin channels, which allow the diffusion of small hydrophilic molecules.[1] Its passage across the inner cytoplasmic membrane into the cytoplasm is a crucial step for reaching the DNA-enzyme complexes.
-
Efflux-Mediated Resistance: A primary mechanism of resistance in gram-negative bacteria is the active efflux of the antibiotic out of the cell.[8][9] Bacteria can overexpress multidrug efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily, which recognize fluoroquinolones as substrates and expel them from the cytoplasm.[3][10][11] This process lowers the intracellular concentration of this compound, preventing it from reaching the necessary levels to effectively inhibit DNA gyrase and topoisomerase IV.[8]
Caption: Logical relationship of efflux pump-mediated resistance to this compound.
Quantitative Data on Antibacterial Activity
The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of this compound Against Key Feline Pathogens
| Bacterial Species | MIC90 (μg/mL) | Interpretation |
|---|---|---|
| Escherichia coli | ≤ 0.5 | Susceptible |
| Pasteurella spp. | ≤ 0.5 | Susceptible |
| Klebsiella spp. | ≤ 0.5 | Susceptible |
| Staphylococcus spp. | ≤ 0.5 | Susceptible |
| Pseudomonas aeruginosa | N/A | Intrinsic Resistance |
| Proteus mirabilis | N/A | Intrinsic Resistance |
Data sourced from a study on microorganisms isolated from cats.[12]
Table 2: Representative Inhibition of Bacterial Type II Topoisomerases by Quinolones
| Enzyme | Quinolone Example | IC50 (μg/mL) |
|---|---|---|
| DNA Gyrase | Sitafloxacin | 1.38 |
| Ciprofloxacin | 27.8 | |
| Topoisomerase IV | Sitafloxacin | 1.42 |
| Ciprofloxacin | 9.30 |
Note: Specific IC50 values for this compound were not available in the initial search. The data presented are for other quinolones against Enterococcus faecalis enzymes to illustrate the general potency of the drug class.[13] The IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
Key Experimental Protocols
The following methodologies are standard for evaluating the mechanism of action of antibiotics like this compound.
A. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation: Prepare a series of twofold dilutions of this compound in a cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.
-
Inoculum: Standardize a bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
B. Protocol for DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA (substrate), ATP, and purified DNA gyrase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a proteinase to digest the enzyme.
-
Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA. The degree of inhibition is quantified by measuring the reduction in the supercoiled DNA band intensity compared to a no-drug control. The IC50 is calculated from the dose-response curve.
C. Protocol for Time-Kill Kinetic Assay
-
Culture Preparation: Grow a bacterial culture to the logarithmic phase and dilute it in fresh broth to a starting concentration of ~10^6 CFU/mL.
-
Drug Exposure: Add this compound at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). Include a drug-free growth control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[12]
Caption: Experimental workflow for MIC determination.
Conclusion
This compound is a potent bactericidal agent against a range of gram-negative bacteria. Its primary mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death. Understanding the specifics of this mechanism, along with cellular entry pathways and resistance mechanisms such as efflux pump overexpression, is critical for its effective clinical use and for the development of next-generation antibiotics that can overcome emerging resistance.
References
- 1. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug efflux pumps in Gram-negative bacteria and their role in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Ibafloxacin: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibafloxacin is a synthetic fluoroquinolone antibiotic developed for veterinary use.[1][2] Belonging to the third generation of quinolones, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its synthesis pathway with experimental protocols, and an illustrative representation of its mechanism of action.
Chemical Structure
The chemical structure of this compound is characterized by a tricyclic core, a feature that distinguishes it from many other fluoroquinolones. Its systematic IUPAC name is 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid.[3] The molecule possesses a chiral center at the C5 position, and it is the (S)-enantiomer that is reported to be the more biologically active isomer.[4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄FNO₃ | [3] |
| Molecular Weight | 275.27 g/mol | [3] |
| CAS Number | 91618-36-9 | [3] |
| IUPAC Name | 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid | [3] |
| Appearance | Off-white solid | [3] |
| Melting Point | 269-272 °C | [3] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of the key chiral intermediate, (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline. This is followed by the construction of the tricyclic benzo[ij]quinolizine core and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.
Experimental Protocols
The following protocols are based on established synthetic methodologies for fluoroquinolone antibiotics and the key intermediates of this compound.
Step 1: Synthesis of Diethyl 2-((6-fluoro-2,5-dimethyl-3,4-dihydroquinolin-1(2H)-yl)methylene)malonate (Intermediate A)
A mixture of (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline and a slight molar excess of diethyl (ethoxymethylene)malonate is heated, typically without a solvent. The reaction proceeds via a nucleophilic substitution of the ethoxy group by the secondary amine of the tetrahydroquinoline.
-
Procedure: To 1 mole of (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is added 1.1 moles of diethyl (ethoxymethylene)malonate. The mixture is heated at 100-120°C for 2-3 hours. The ethanol (B145695) formed during the reaction is removed by distillation. The resulting crude product is purified by vacuum distillation or crystallization.
Step 2: Cyclization to form the Benzo[ij]quinolizine Core
The intermediate from Step 1 undergoes an intramolecular cyclization reaction, often promoted by a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. This step forms the characteristic tricyclic ring system of this compound.
-
Procedure: The diethyl malonate derivative (1 mole) is added portion-wise to preheated polyphosphoric acid (10 parts by weight) at 120-140°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours. After cooling, the mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried.
Step 3: Hydrolysis to this compound
The ester group at the 2-position of the tricyclic core is hydrolyzed to the corresponding carboxylic acid to yield this compound. This is typically achieved by heating with an aqueous solution of a strong acid or base.
-
Procedure: The product from the cyclization step is suspended in a mixture of acetic acid and 48% hydrobromic acid. The mixture is heated at reflux for 4-6 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with water, and then with ethanol to afford this compound.
Table 2: Summary of Key Reaction Parameters (Illustrative)
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, Diethyl (ethoxymethylene)malonate | None | 100-120 | 2-3 | ~85 |
| 2 | Intermediate A | Polyphosphoric acid | 120-140 | 1-2 | ~70 |
| 3 | Ethyl ester of this compound | Acetic acid, Hydrobromic acid | Reflux | 4-6 | ~90 |
Note: The yields are illustrative and can vary based on the specific reaction conditions and scale.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound, like other fluoroquinolones, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the separation of the newly synthesized DNA, leading to a halt in cell division.
The dual-targeting mechanism of this compound contributes to its potent bactericidal activity and can help to mitigate the development of bacterial resistance.
Conclusion
This compound's unique tricyclic fluoroquinolone structure contributes to its potent antibacterial activity. Its synthesis, while involving multiple steps, relies on well-established chemical transformations. The primary mechanism of action, the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust strategy for combating bacterial infections. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, offering a foundational understanding of the chemical and biological aspects of this important veterinary antibiotic.
References
The Pharmacokinetic Profile of Ibafloxacin in Canines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of ibafloxacin, a fluoroquinolone antimicrobial agent, in canine models. The information presented is collated from peer-reviewed veterinary research to support further investigation and application of this compound in veterinary medicine.
Executive Summary
This compound demonstrates favorable pharmacokinetic properties in dogs, characterized by rapid oral absorption, good bioavailability, and dose-proportional exposure. It is well-distributed throughout the body and has an elimination half-life that supports once-daily dosing regimens. Food appears to enhance its absorption. This document summarizes the key quantitative data, details the experimental methodologies used in pivotal studies, and provides visual representations of the study workflows.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound in healthy Beagle dogs has been thoroughly investigated. Following both intravenous and oral administration, key parameters have been established, providing a comprehensive understanding of the drug's behavior in the canine model.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs After a Single Intravenous Dose
| Parameter | Value (Mean) | Unit |
| Dose | 15 | mg/kg |
| Elimination Half-Life (t½) | 5.2 | hours |
| Volume of Distribution at Steady State (Vss) | 1.1 | L/kg |
| Area-based Volume of Distribution (Varea) | 4 | L/kg |
| Total Body Clearance (CL) | 8.7 | mL/min/kg |
Data sourced from Coulet et al. (2002).[1]
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs After Single Oral Doses
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) |
| 7.5 | Not Reported | Not Reported | Not Reported | 69 - 81 |
| 15 | 6 | 1.5 | Dose-proportional | 69 - 81 |
| 30 | Dose-proportional | Not Reported | Dose-proportional | 69 - 81 |
Data sourced from Coulet et al. (2002).[1]
Key Findings:
-
Absorption and Bioavailability: this compound is well-absorbed orally in dogs, with a mean absolute bioavailability ranging from 69% to 81%.[1] Following a 15 mg/kg oral dose, the peak plasma concentration (Cmax) of 6 µg/mL is reached at a Tmax of 1.5 hours.[1] In a study on canine pyoderma, a 15 mg/kg oral dose resulted in a Tmax of 2-3 hours.[2]
-
Dose Proportionality: Both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrated dose proportionality across a range of 7.5 to 30 mg/kg.[1]
-
Distribution: The drug is well-distributed in the body, indicated by a large volume of distribution at steady state (Vss) of 1.1 L/kg and an area-based volume of distribution (Varea) of 4 L/kg.[1]
-
Elimination: this compound has an elimination half-life of approximately 5.2 hours and a low total body clearance of 8.7 mL/min/kg.[1]
-
Effect of Food: The presence of food enhances the absorption of this compound, leading to an increase in both Cmax and AUC, without affecting the time to reach maximum concentration (Tmax).[1]
-
Metabolism: Significant amounts of metabolites, primarily 8-hydroxy- and 7-hydroxy-ibafloxacin, are excreted in the urine and feces, either as unchanged compounds or as glucuronide conjugates.[1] Following a 15 mg/kg oral dose, the total recovery of this compound and its metabolites in urine and feces within 48 hours ranged from 61.9% to 99.9%.[1]
-
Accumulation: The pharmacokinetic profile of this compound was similar after single and repeated dosing, suggesting no significant accumulation in plasma with repeated administration.[1]
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound in canine models.
Animal Models and Housing
Healthy Beagle dogs were used as the experimental model. The studies were conducted in accordance with ethical guidelines for animal research.
Drug Administration and Dosing
-
Intravenous (IV) Administration: this compound was administered as a single intravenous injection.
-
Oral (PO) Administration: For oral dosing, this compound was administered in gelatin capsules to fasted dogs. In studies assessing the effect of food, the drug was given shortly after feeding.
-
Dosage Regimens: Single doses of 7.5, 15, and 30 mg/kg were evaluated for oral administration, while a 15 mg/kg dose was used for intravenous administration.[1]
Sample Collection
Blood samples were collected from the jugular vein at predetermined time points following drug administration. The specific time points were not detailed in the available literature but would typically span from pre-dose to 24 or 48 hours post-administration to adequately characterize the absorption, distribution, and elimination phases. Plasma was separated by centrifugation and stored frozen until analysis.
Analytical Methodology
While the specific details of the analytical method for the primary canine pharmacokinetic study were not provided in the abstract, a typical approach for quantifying fluoroquinolones like this compound in plasma involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection. A published method for determining this compound in rabbit plasma utilizes protein precipitation with acetonitrile, followed by extraction with methylene (B1212753) chloride. The final determination is made by reversed-phase chromatography with fluorescence detection at an excitation wavelength of 330 nm and an emission wavelength of 368 nm.[3]
Pharmacokinetic Analysis
The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Visualized Workflows
Diagram 1: Experimental Workflow for Canine Pharmacokinetic Study of this compound
Caption: Canine Pharmacokinetic Study Workflow
Diagram 2: Logical Flow of this compound Disposition in Canines
Caption: this compound Disposition Pathway
Conclusion
This compound exhibits a pharmacokinetic profile in dogs that is conducive to effective antimicrobial therapy. Its good oral bioavailability, dose-dependent exposure, and favorable tissue distribution support its clinical use. The enhancement of absorption by food is a noteworthy consideration for clinical practice. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of veterinary drug development. Further studies could explore the pharmacokinetics in diseased canine populations and potential drug-drug interactions.
References
Ibafloxacin: A Technical Guide to Its Antibacterial Spectrum in Veterinary Pathogens
Introduction
Ibafloxacin is a synthetic fluoroquinolone antimicrobial agent developed for exclusive use in veterinary medicine. As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This mode of action results in a concentration-dependent bactericidal effect against a wide range of pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound against key veterinary pathogens, details the experimental methodologies for its evaluation, and illustrates the workflow for determining its antibacterial spectrum.
Data Presentation: In Vitro Antibacterial Activity of this compound
The in vitro efficacy of an antimicrobial agent is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against a variety of Gram-positive and Gram-negative bacterial pathogens isolated from canine and feline species. This data is crucial for predicting clinical efficacy and for establishing appropriate dosing regimens.
Table 1: In Vitro Activity of this compound against Canine Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pasteurella spp. | - | 0.5[1] |
| Escherichia coli | - | 0.5[1] |
| Klebsiella spp. | - | 0.5[1] |
| Proteus spp. | - | 0.5[1] |
| Staphylococcus spp. | - | 0.5[1] |
| Bordetella bronchiseptica | 4.0[1] | - |
| Enterobacter spp. | 4.0[1] | - |
| Enterococcus spp. | 4.0[1] | - |
| Pseudomonas spp. | Low Activity | Low Activity |
| Streptococcus spp. | Low Activity | Low Activity |
MIC50: The concentration of this compound that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of this compound that inhibits the growth of 90% of the tested isolates.
Table 2: In Vitro Activity of this compound against Feline Bacterial Pathogens
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | ≤ 0.5[2] |
| Pasteurella spp. | ≤ 0.5[2] |
| Klebsiella spp. | ≤ 0.5[2] |
| Staphylococcus spp. | ≤ 0.5[2] |
| Pseudomonas aeruginosa | Intrinsically Resistant[2] |
| Proteus mirabilis | Intrinsically Resistant[2] |
| Streptococcus spp. | Intrinsically Resistant[2] |
MIC90: The concentration of this compound that inhibits the growth of 90% of the tested isolates.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.
Broth Microdilution Method for MIC Determination
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the pure compound in a suitable solvent.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations to be tested.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain isolated colonies.
-
Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
3. Inoculation and Incubation:
-
A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted this compound.
-
Positive control wells (containing inoculum but no drug) and negative control wells (containing broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the generalized workflow for determining the antibacterial spectrum of a new veterinary antimicrobial agent like this compound.
Caption: Workflow for Determining the Antibacterial Spectrum of this compound.
References
In Vitro Efficacy of Ibafloxacin Against Escherichia coli and Staphylococcus Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vitro efficacy of Ibafloxacin, a fluoroquinolone antibiotic, against two clinically significant bacterial species: Escherichia coli and Staphylococcus. The document summarizes key quantitative data on the antimicrobial activity of this compound, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
This compound is a synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[1][2] This interference with DNA synthesis ultimately leads to bacterial cell death. Due to its potent bactericidal activity, this compound is a subject of significant interest in both veterinary and human medicine for the treatment of bacterial infections. This guide focuses on its in vitro efficacy against E. coli, a common Gram-negative pathogen, and Staphylococcus species, which are prevalent Gram-positive bacteria.
Quantitative Data on In Vitro Efficacy
The in vitro activity of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a critical parameter for assessing the overall efficacy of an antibiotic against a specific bacterial population.
Minimum Inhibitory Concentration (MIC) Data
Published studies have established the potent activity of this compound against feline clinical isolates of E. coli and Staphylococcus species.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Not Specified | Not Specified | ≤ 0.5[3] |
| Staphylococcus spp. | Not Specified | Not Specified | ≤ 0.5[3] |
Table 1: this compound MIC50 and MIC90 Values against Feline Isolates. [3]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the accurate assessment of antimicrobial efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing of bacteria isolated from animals, which are outlined in documents such as VET01.[4][5]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on CLSI guidelines.
3.1.1. Materials
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates of E. coli and Staphylococcus
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
3.1.2. Procedure
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Time-Kill Kinetic Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.
3.2.1. Procedure
-
Prepare a logarithmic-phase bacterial culture with a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time to generate time-kill curves.
Post-Antibiotic Effect (PAE) Determination
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
3.3.1. Procedure
-
Expose a bacterial culture in the logarithmic growth phase to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
Remove the antibiotic by dilution or centrifugation/washing.
-
Re-suspend the bacteria in fresh, antibiotic-free broth.
-
Monitor the growth of the treated and an untreated control culture by viable counts at regular intervals.
-
The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.
Mechanism of Action and Resistance
Signaling Pathway of Fluoroquinolone Action
This compound, as a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV. In Gram-negative bacteria like E. coli, the primary target is DNA gyrase, while in Gram-positive bacteria such as Staphylococcus, topoisomerase IV is often the main target.[1] The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[6][7][8]
Caption: Mechanism of this compound Action.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process that ensures accurate and reproducible results.
Caption: MIC Determination Workflow.
Conclusion
This compound demonstrates potent in vitro activity against both E. coli and Staphylococcus isolates, with an MIC90 of ≤ 0.5 µg/mL against feline clinical isolates.[3] Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized protocols outlined in this guide, based on CLSI standards, are essential for the consistent and reliable evaluation of its efficacy. Further research into the time-kill kinetics and post-antibiotic effect of this compound against a broader range of clinical isolates will continue to enhance our understanding of its pharmacodynamic properties and inform its clinical application.
References
- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. normsplash.com [normsplash.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Ibafloxacin: A Technical Guide for Veterinary Drug Research
Introduction
Ibafloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent developed exclusively for veterinary use. It belongs to the third generation of quinolones and exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, development, and therapeutic application of this compound, with a focus on its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy in companion animals. This document is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.
Discovery and Chemical Synthesis
This compound, with the chemical name 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, is a tricyclic fluorinated quinolone.[1] Its development was aimed at providing a therapeutic agent with a favorable pharmacokinetic profile and high efficacy against common veterinary pathogens.
Chemical Properties
This compound is an off-white solid with a melting point of 269-272°C.[1] As a chiral molecule, it exists as R- and S-enantiomers.[2] The microbiological activity of this compound resides primarily in the S-enantiomer.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄FNO₃ | [1] |
| Molecular Weight | 275.27 g/mol | [1] |
| CAS Registry Number | 91618-36-9 | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 269-272°C | [1] |
Synthesis Pathway
The synthesis of fluoroquinolones like this compound generally follows a multi-step process. While the specific proprietary synthesis of this compound is detailed in patents EP 109284 and US 4472405, a representative pathway for a tricyclic fluoroquinolone involves the following key steps[1]:
-
Formation of the Quinolone Core: This typically involves the Gould-Jacobs reaction or a similar cyclization method to create the fundamental bicyclic quinolone structure.
-
Introduction of the Fluoro Group: A fluorine atom is introduced at the C-6 position of the quinolone ring, which is crucial for its potent antibacterial activity.
-
Addition of the Tricyclic Moiety: The characteristic quinolizine ring system of this compound is formed through further cyclization reactions.
-
Carboxylic Acid Formation: The carboxylic acid group at the C-3 position is essential for the drug's interaction with its bacterial targets.
Veterinary Drug Development Workflow
Mechanism of Action
Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[4] Its primary targets are two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[5]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the decatenation of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the segregation of these chromosomes, ultimately leading to cell death.[6]
The dual-targeting mechanism of this compound contributes to its broad spectrum of activity and may reduce the likelihood of the rapid development of bacterial resistance.
This compound's Mechanism of Action
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several veterinary species, including dogs, cats, and chickens.
Pharmacokinetics in Dogs
In dogs, this compound is well-absorbed after oral administration, with a mean absolute bioavailability ranging from 69% to 81%.[7] It is rapidly absorbed, reaching maximum plasma concentrations (Cmax) in approximately 1.5 hours.[7] The drug is well-distributed throughout the body, as indicated by a large volume of distribution.[7] Food has been shown to promote the absorption of this compound, increasing both Cmax and the area under the concentration-time curve (AUC).[7] The elimination half-life is approximately 5.2 hours.[7] this compound is metabolized to 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin, which are excreted in the urine and feces.[7]
| Parameter | Value (at 15 mg/kg oral dose) | Reference |
| Cmax | ~6.0 µg/mL | [7] |
| Tmax | ~1.5 hours | [7] |
| Elimination Half-life (t½) | ~5.2 hours | [7] |
| Absolute Bioavailability | 69-81% | [7] |
| Volume of Distribution (Vss) | ~1.1 L/kg | [7] |
Pharmacokinetics in Cats
In cats, orally administered this compound is also rapidly absorbed, with a Tmax of 2-3 hours.[2] Following a single oral dose of 15 mg/kg, the mean Cmax for the active S-enantiomer is approximately 1.6 µg/mL.[2] Similar to dogs, food promotes the absorption of this compound in cats, doubling the Cmax and increasing the AUC.[2] Repeated oral administration leads to a significant increase in Cmax and AUC.[2] The primary metabolites are 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin.[2]
| Parameter | Value (at 15 mg/kg oral dose, S-enantiomer) | Reference |
| Cmax | ~1.6 µg/mL | [2] |
| Tmax | ~2-3 hours | [2] |
Pharmacokinetics in Chickens
Following intramuscular administration in chickens at a dose of 7.5 mg/kg, this compound is rapidly absorbed with an absorption half-life of 0.283 hours.[4] The peak serum concentration (Cmax) of 1.06 µg/mL is achieved at a Tmax of 1.30 hours.[4] The elimination half-life is approximately 5.90 hours, and the systemic bioavailability after intramuscular injection is 79.6%.[4]
| Parameter | Value (at 7.5 mg/kg IM dose) | Reference |
| Cmax | 1.06 µg/mL | [4] |
| Tmax | 1.30 hours | [4] |
| Elimination Half-life (t½) | 5.90 hours | [4] |
| Bioavailability (IM) | 79.6% | [4] |
Pharmacodynamics and Antimicrobial Spectrum
This compound demonstrates concentration-dependent bactericidal activity. Its efficacy is often predicted by the Cmax/MIC and AUC/MIC ratios.[4]
In Vitro Susceptibility
This compound has a broad spectrum of activity against many common veterinary pathogens.
| Bacterial Species | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ≤ 0.5 | [3][8] |
| Pasteurella spp. | ≤ 0.5 | [3][8] |
| Klebsiella spp. | ≤ 0.5 | [3][8] |
| Staphylococcus spp. | ≤ 0.5 | [3][8] |
| Proteus mirabilis | ≤ 0.5 | [3][4] |
| Bordetella bronchiseptica | 4 (MIC₅₀) | [8] |
| Enterococcus spp. | 4 (MIC₅₀) | [8] |
This compound has low activity against Pseudomonas aeruginosa and Streptococcus spp..[3][8]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in treating bacterial infections in dogs.
Canine Pyoderma
In a multicenter, randomized, controlled clinical study, this compound administered orally at 15 mg/kg once daily was shown to be effective in the treatment of canine pyoderma.[9][10] The response rates were comparable to those of other fluoroquinolones, such as marbofloxacin.[10] Both tablet and gel formulations of this compound have been shown to be equally effective.[9]
Canine Urinary Tract Infections
A multicenter, randomized, non-blinded, controlled clinical study compared the efficacy of this compound with enrofloxacin (B1671348) for the treatment of canine urinary tract infections. The study concluded that this compound is as effective and safe as enrofloxacin for this indication.[11] At five days post-treatment, 93% of dogs in both the this compound and enrofloxacin groups responded to treatment.[11]
Safety and Toxicology
Fluoroquinolones as a class have a well-documented safety profile in veterinary medicine. The most significant adverse effect is the potential for arthropathy in immature, growing animals. This is due to the drug's effect on articular cartilage. Therefore, this compound is contraindicated in young, growing dogs and cats. Other less common side effects may include gastrointestinal upset (vomiting, diarrhea, anorexia) and, rarely, central nervous system effects such as seizures.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial isolates is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilutions: Two-fold serial dilutions of the this compound solution are prepared in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
MIC Determination Workflow
Pharmacokinetic Study in Dogs
The following is a representative protocol for a pharmacokinetic study of this compound in dogs.
Protocol:
-
Animal Selection: Healthy adult Beagle dogs are used. Animals are fasted overnight before drug administration.
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 15 mg/kg). For intravenous administration, the drug is infused over a short period.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometry detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, etc.).
Conclusion
This compound is a valuable therapeutic agent in veterinary medicine with a well-defined mechanism of action, favorable pharmacokinetic properties, and demonstrated clinical efficacy for the treatment of common bacterial infections in dogs and cats. Its development highlights the ongoing need for new and effective antimicrobials specifically designed for veterinary use. Further research may focus on optimizing dosing regimens, exploring its efficacy against a wider range of pathogens, and further characterizing its safety profile in different animal populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. process.st [process.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The comparative arthropathy of fluoroquinolones in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ibafloxacin: A Deep Dive into its Pharmacodynamics and Post-Antibiotic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibafloxacin is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1][2] As with other fluoroquinolones, its therapeutic efficacy is rooted in its potent bactericidal activity against a broad spectrum of pathogens.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamic properties of this compound, with a particular focus on its mechanism of action, in vitro activity, and the significant post-antibiotic effect (PAE) it exerts on susceptible bacteria. Understanding these core pharmacodynamic parameters is crucial for optimizing dosing regimens, predicting clinical outcomes, and mitigating the development of antimicrobial resistance.
Pharmacodynamics of this compound
The pharmacodynamics of this compound, like other fluoroquinolones, are characterized by concentration-dependent killing, meaning that higher drug concentrations lead to a more rapid and extensive reduction in bacterial viability.[3][4] Key pharmacodynamic indices used to predict the efficacy of fluoroquinolones include the ratio of the maximum serum concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[3][5] For fluoroquinolones, a Cmax/MIC ratio of >10-20:1 and an AUC/MIC ratio >125 are often associated with successful clinical and microbiological outcomes.[3][6]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][7]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA that occurs during replication, leading to a cascade of events that ultimately results in cell death.[6][7]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter DNA molecules following a round of replication. Inhibition of topoisomerase IV by this compound prevents this decatenation process, leading to an inability of the cell to segregate its chromosomes and ultimately causing cell death.[8]
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in bacteria.
In Vitro Activity of this compound
The in vitro activity of an antibiotic is a critical determinant of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against a range of relevant pathogens. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[9][10]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Canine Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pasteurella spp. | - | 0.5 |
| Escherichia coli | - | 0.5 |
| Klebsiella spp. | - | 0.5 |
| Proteus spp. | - | 0.5 |
| Staphylococcus spp. | - | 0.5 |
| Bordetella bronchiseptica | 4 | - |
| Enterobacter spp. | 4 | - |
| Enterococcus spp. | 4 | - |
| Data sourced from Coulet et al. (2002)[11] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Feline Pathogens
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | ≤ 0.5 |
| Pasteurella spp. | ≤ 0.5 |
| Klebsiella spp. | ≤ 0.5 |
| Staphylococcus spp. | ≤ 0.5 |
| Data sourced from Coulet et al. (2004)[5] |
This compound demonstrates good activity against many common Gram-negative and Gram-positive pathogens isolated from dogs and cats.[5][11] Notably, Pseudomonas aeruginosa and Streptococcus spp. are generally considered to have low susceptibility to this compound.[5][11] The microbiological activity of this compound resides primarily in its S-enantiomer.[5]
Post-Antibiotic Effect (PAE)
The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure of organisms to an antimicrobial agent, even when the drug concentration has fallen below the MIC.[7][12] This pharmacodynamic parameter is significant for optimizing dosing intervals, as a longer PAE may allow for less frequent dosing without a loss of efficacy.[13] Fluoroquinolones, including this compound, are known to exhibit a significant PAE against a variety of bacteria.[7][12]
This compound has been shown to have a PAE ranging from 0.7 to 2.13 hours.[11] The post-antibiotic sub-MIC effect (PA-SME), which is the effect of sub-MIC concentrations on the previously exposed bacteria, is even more prolonged, ranging from 1 to 11.5 hours.[11]
Table 3: Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PA-SME) of this compound
| Parameter | Duration (hours) |
| Post-Antibiotic Effect (PAE) | 0.7 - 2.13 |
| Post-Antibiotic Sub-MIC Effect (PA-SME) | 1 - 11.5 |
| Data sourced from Coulet et al. (2002)[11] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible assessment of pharmacodynamic parameters. The following sections outline the standard methodologies for determining the MIC, performing time-kill kinetic assays, and measuring the PAE.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound of a known concentration.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Caption: Workflow for MIC determination.
Time-Kill Kinetic Assay
Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
Protocol:
-
Preparation:
-
Prepare tubes of MHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and Viable Counts:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for a time-kill assay.
Post-Antibiotic Effect (PAE) Determination
The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.
Protocol:
-
Exposure to this compound:
-
Prepare two tubes containing a logarithmic-phase bacterial culture (approximately 10⁷ CFU/mL).
-
To one tube (test), add this compound at a concentration of 2x to 10x the MIC. The second tube serves as the control and receives no antibiotic.
-
Incubate both tubes for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Removal of this compound:
-
After the exposure period, remove the this compound from the test culture. This can be achieved by:
-
Centrifugation and Resuspension: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed MHB.
-
Dilution: Perform a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth to reduce the this compound concentration to well below the MIC.
-
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the test and control cultures at 37°C with shaking.
-
At regular intervals, take samples from both tubes and determine the viable counts (CFU/mL) by plating serial dilutions.
-
-
Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the viable count of the this compound-exposed culture to increase by 1-log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
C: The time required for the viable count of the unexposed control culture to increase by 1-log₁₀ CFU/mL.
-
-
Caption: Workflow for PAE determination.
Conclusion
This compound is a potent fluoroquinolone with a well-defined mechanism of action and a broad spectrum of activity against key veterinary pathogens. Its concentration-dependent bactericidal activity and significant post-antibiotic effect are key pharmacodynamic features that contribute to its clinical efficacy. A thorough understanding of these principles, coupled with standardized in vitro testing methodologies, is paramount for the rational use of this compound in veterinary medicine, ensuring optimal therapeutic outcomes while minimizing the emergence of resistance. Further research to more clearly define the surrogate markers of antibacterial activity, such as Cmax/MIC and AUC/MIC ratios, in dogs and cats will continue to refine its clinical application.[5]
References
- 1. Research Journal of Pharmacology [makhillpublications.co]
- 2. Pharmacokinetics and milk penetration of this compound after intravenous administration to lactating goats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. benchchem.com [benchchem.com]
- 8. VetFolio [vetfolio.com]
- 9. litfl.com [litfl.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. In vitro and in vivo pharmacodynamic properties of the fluoroquinolone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Ibafloxacin Resistance Mechanisms in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to Ibafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. Understanding these mechanisms is crucial for the effective management of bacterial infections, the development of new antimicrobial strategies, and the preservation of the efficacy of existing drugs. This document details the primary resistance pathways, presents quantitative data on the impact of these mechanisms, outlines detailed experimental protocols for their investigation, and provides visual representations of key processes.
Core Mechanisms of this compound Resistance
Bacterial resistance to this compound, like other fluoroquinolones, is primarily achieved through three main strategies: modification of the drug's target sites, reduction of intracellular drug concentration through efflux pumps, and plasmid-mediated protection of the drug targets.
Target-Site Mutations
The primary targets of fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] Resistance most commonly arises from spontaneous mutations in the genes encoding these enzymes, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR).[1][3]
-
DNA Gyrase (encoded by gyrA and gyrB): In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of this compound.[1] Mutations in the gyrA gene, particularly those leading to amino acid substitutions at positions Serine-83 and Aspartate-87, are strongly associated with reduced susceptibility.[1][4]
-
Topoisomerase IV (encoded by parC and parE): In Gram-positive bacteria like Staphylococcus pseudintermedius, topoisomerase IV is often the primary target.[5] Mutations in the parC gene (homologous to grlA in Staphylococci), especially at codons corresponding to Serine-80 and Glutamic acid-84, are frequently observed in resistant strains.[6] In Gram-negative bacteria, parC mutations typically appear after gyrA mutations and contribute to higher levels of resistance.[1]
The accumulation of mutations in both gyrA and parC genes often leads to high-level clinical resistance to this compound and other fluoroquinolones.[1][3]
Efflux Pump Overexpression
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[7][8] Overexpression of these pumps is a significant mechanism of resistance to this compound.
-
Resistance-Nodulation-Division (RND) Family: This is a prominent family of efflux pumps in Gram-negative bacteria. The AcrAB-TolC efflux system in E. coli and Klebsiella pneumoniae is well-characterized and known to confer resistance to multiple drugs, including fluoroquinolones.[8][9][10]
-
Major Facilitator Superfamily (MFS): In Gram-positive bacteria, MFS pumps like NorA in Staphylococcus aureus play a crucial role in fluoroquinolone efflux.[11]
The activity of efflux pumps can be counteracted by efflux pump inhibitors (EPIs), which can restore the susceptibility of resistant strains to antibiotics.[12]
Plasmid-Mediated Quinolone Resistance (PMQR)
Resistance to fluoroquinolones can also be acquired through the horizontal transfer of resistance genes located on plasmids. These genes, known as PMQR genes, typically confer low-level resistance but can facilitate the selection of higher-level resistance mutations.[13]
-
qnr Genes (qnrA, qnrB, qnrS, etc.): These genes encode proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. The presence of qnr genes can increase the Minimum Inhibitory Concentration (MIC) of fluoroquinolones by 4- to over 100-fold.[13]
-
aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that is also capable of modifying ciprofloxacin, reducing its efficacy.
-
qepA and oqxAB: These genes encode for efflux pumps that contribute to reduced fluoroquinolone susceptibility.[13]
Quantitative Data on this compound Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other fluoroquinolones against various susceptible and resistant bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: this compound MIC Values for Susceptible Veterinary Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | ≤0.06 | 0.5 | [14][15] |
| Pasteurella spp. | ≤0.06 | 0.5 | [14][15] |
| Klebsiella spp. | ≤0.06 | 0.5 | [14][15] |
| Staphylococcus spp. | ≤0.06 | 0.5 | [14][15] |
| Bordetella bronchiseptica | 4 | >4 | [15] |
| Enterococcus spp. | 4 | >4 | [15] |
MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Impact of Target-Site Mutations on Fluoroquinolone MICs (µg/mL)
| Organism | Genotype (Mutations) | Ciprofloxacin MIC | Reference |
| E. coli | Wild Type | 0.008 | [1] |
| gyrA (S83L) | 0.125 | [1] | |
| gyrA (S83L, D87G) | 0.25 | [1] | |
| gyrA (S83L), parC (S80I) | 4 | [1] | |
| gyrA (S83L, D87G), parC (S80I) | 32 | [1] | |
| P. multocida | Wild Type | 0.004 | [16] |
| gyrA (D87G) | 0.023 | [16] | |
| gyrA (S83I) | 0.12 | [16] | |
| S. pseudintermedius | Wild Type | ≤0.125 | [5] |
| gyrA (S84L), grlA (S80I) | ≥2 | [17] |
Table 3: Effect of Efflux Pump Overexpression and Inhibition on Fluoroquinolone MICs (µg/mL)
| Organism | Strain/Condition | Ciprofloxacin MIC | Levofloxacin MIC | Reference |
| K. pneumoniae | Wild Type | 0.06 | 0.25 | [9] |
| ΔacrB (efflux pump knockout) | 0.015 | 0.06 | [9] | |
| K. pneumoniae | Resistant Isolate | 256 | 128 | [12] |
| Resistant Isolate + EPI (PAβN) | 32 | 4 | [12] |
Table 4: Impact of qnr Genes on Ciprofloxacin MICs in E. coli
| E. coli Genotype | No qnr Gene (µg/mL) | + qnrA1 (µg/mL) | + qnrB1 (µg/mL) | + qnrS1 (µg/mL) | Reference |
| Wild Type | 0.002 | 0.125 | 0.125 | 0.125 | [13] |
| gyrA (S83L) | 0.03 | 0.5 | 0.25 | 0.5 | [13] |
| gyrA (S83L), parC (S80R) | 0.5 | 2 | 1 | 2 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound required to inhibit the growth of a bacterial isolate.
Materials:
-
Bacterial isolate for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile water or DMSO, depending on antibiotic solubility)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight and then dilute the culture in CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
PCR and Sequencing of gyrA and parC QRDRs
This protocol is used to identify mutations in the QRDRs of the gyrA and parC genes.
Materials:
-
Bacterial isolate
-
DNA extraction kit
-
PCR primers for gyrA and parC QRDRs (species-specific)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted DNA, specific primers for the gyrA or parC QRDR, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times will depend on the primers and target DNA).
-
-
Verification of PCR Product: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained DNA sequence with the wild-type gyrA or parC gene sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.
Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay qualitatively or semi-quantitatively assesses the activity of efflux pumps. Over-expressing pumps will extrude EtBr, resulting in lower intracellular fluorescence.
Materials:
-
Bacterial isolate
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial culture to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them with PBS, and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Loading with EtBr: Incubate the bacterial suspension with a sub-inhibitory concentration of EtBr in the presence of an EPI (to inhibit efflux and allow EtBr to accumulate).
-
Initiating Efflux: Centrifuge the cells to remove the external EtBr and the EPI. Resuspend the cells in PBS containing glucose (to energize the efflux pumps).
-
Fluorescence Measurement: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr. A control without glucose can be used to measure passive diffusion.
Visualizations of Key Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanisms of this compound action and bacterial resistance.
Experimental Workflows
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
- 1. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 3. Fluoroquinolone Resistance Mechanism of Clinical Isolates and Selected Mutants of Pasteurella multocida from Bovine Respiratory Disease in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Investigation of In Vitro Susceptibility and Resistance Mechanisms in Skin Pathogens: Perspectives for Fluoroquinolone Therapy in Canine Pyoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Klebsiella pneumoniae AcrAB Efflux Pump Contributes to Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of Efflux Pumps Mediate Pan Resistance of Klebsiella pneumoniae Sequence Type 11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to fluoroquinolones and methicillin in ophthalmic isolates of Staphylococcus pseudintermedius from companion animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of clinical isolation of drug-resistant Klebsiella pneumoniae with overexpression of OqxB efflux pump as the decisive drug resistance factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Effect of qnrA1, qnrB1, and qnrS1 Genes on Fluoroquinolone Activity against Isogenic Escherichia coli Isolates with Mutations in gyrA and parC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo pharmacodynamic properties of the fluoroquinolone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolone Resistance-Determining Regions of gyrA and parC in Pasteurella multocida Strains with Different Levels of Nalidixic Acid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Susceptibility of canine and feline bacterial pathogens to pradofloxacin and comparison with other fluoroquinolones approved for companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibafloxacin in Felines: A Technical Guide to Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibafloxacin, a synthetic fluoroquinolone antimicrobial agent, is utilized in veterinary medicine to treat a variety of bacterial infections in felines. A thorough understanding of its metabolic fate and excretion pathways is paramount for optimizing therapeutic regimens and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism and excretion in the domestic cat (Felis catus). The document details the primary metabolic transformations, routes of elimination, and presents available pharmacokinetic data. Furthermore, it outlines generalized experimental protocols for the in-life studies and bioanalytical assays required to elucidate the metabolic profile of this compound in felines, drawing from established methodologies for veterinary pharmaceuticals. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolones in veterinary species.
Introduction
This compound is a chiral fluoroquinolone, administered as a racemic mixture of its R- and S-enantiomers, with the S-enantiomer being the more microbiologically active form.[1] It is effective against a range of Gram-negative and some Gram-positive bacteria.[1] The clinical efficacy and safety of any xenobiotic, including this compound, are intrinsically linked to its pharmacokinetic and pharmacodynamic properties. A critical component of the pharmacokinetic profile is the extent and nature of its metabolism and the subsequent excretion of the parent drug and its metabolites. This guide synthesizes the available scientific literature to provide an in-depth look at these processes in felines.
Metabolism of this compound in Felines
Following oral administration, this compound is absorbed and undergoes biotransformation primarily through oxidation.[2]
Major Metabolites
The principal metabolic pathway for this compound in cats is hydroxylation, leading to the formation of two major metabolites:
Of these, 8-hydroxy-ibafloxacin is the main metabolite observed.[2] It is important to note that these metabolites are considered to be less microbiologically active than the parent compound.[2]
Metabolic Pathways
The metabolic transformation of this compound in felines can be summarized as follows:
Excretion of this compound and its Metabolites
The primary route of excretion for this compound and its metabolites in cats is via the kidneys into the urine.[2]
Urinary Excretion
High concentrations of both the parent drug and its hydroxylated metabolites are found in feline urine.[2] These compounds are excreted in two forms:
-
Unchanged: The parent this compound and its 7-hydroxy and 8-hydroxy metabolites are excreted directly.[2]
-
Glucuronide Conjugates: The parent drug and its metabolites can also undergo phase II conjugation with glucuronic acid before being eliminated in the urine.[2] Feline species are known to have some deficiencies in glucuronidation pathways for certain xenobiotics, which can impact the clearance of drugs metabolized via this route.
Fecal Excretion
Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound in healthy cats following a single oral administration.
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Felines After a Single Oral Dose
| Parameter | R-ibafloxacin | S-ibafloxacin | Reference |
| Dose | 15 mg/kg (racemate) | 15 mg/kg (racemate) | [2] |
| Cmax (µg/mL) | ~2.1 | ~1.6 | [2] |
| tmax (h) | 2-3 | 2-3 | [2] |
Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration.
Note: Repeated oral administration of this compound has been shown to cause a significant increase in the Cmax and Area Under the Curve (AUC) of both the parent drug and its metabolites between the first and tenth day of treatment.[2]
Experimental Protocols
The following sections describe generalized experimental methodologies for conducting a comprehensive study on the metabolism and excretion of this compound in felines, based on established scientific and regulatory guidelines.
In-Life Study Design
A typical pharmacokinetic study to determine the metabolism and excretion of this compound in cats would be designed as follows:
-
Animals: A sufficient number of healthy, adult domestic cats of a specific breed (e.g., Domestic Shorthair) would be used. Animals should be acclimated to the housing conditions and diet before the study commences.
-
Housing: During the collection period, cats would be housed in individual metabolism cages designed to allow for the separate and complete collection of urine and feces.
-
Dosing: this compound would be administered orally, typically as the commercially available oral gel formulation, at a clinically relevant dose.
-
Sample Collection:
-
Blood: Blood samples would be collected via a catheter at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma would be harvested by centrifugation and stored frozen until analysis.
-
Urine: Total urine voided would be collected over a 24-hour period (or longer) post-dosing. The total volume would be recorded, and aliquots stored frozen.
-
Feces: All feces produced during the collection period would be collected, homogenized, and aliquots stored frozen.
-
Bioanalytical Methodology
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound and its hydroxylated metabolites in plasma, urine, and feces.
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation and collection of the supernatant.
-
Urine: Dilution with an appropriate buffer. For the analysis of glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase would be included prior to extraction.
-
Feces: Homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the complex matrix.
-
-
Chromatography: Separation of the parent drug and its metabolites would be achieved using a reverse-phase C18 column with a gradient mobile phase, typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions would be monitored for this compound, 7-hydroxy-ibafloxacin, 8-hydroxy-ibafloxacin, and an appropriate internal standard.
To quantify the individual R- and S-enantiomers of this compound in plasma, an enantioselective capillary zone electrophoresis (CZE) method would be employed.
-
Principle: This technique separates chiral molecules based on their differential interaction with a chiral selector added to the background electrolyte.
-
Chiral Selector: A suitable chiral selector, such as a cyclodextrin (B1172386) derivative, would be incorporated into the running buffer.
-
Separation: A voltage is applied across a fused-silica capillary, causing the enantiomers to migrate at different velocities, resulting in their separation.
-
Detection: Detection is typically achieved using a UV detector.
Conclusion
In felines, this compound is metabolized primarily to 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin. These metabolites, along with the parent drug, are predominantly excreted in the urine, both in their free forms and as glucuronide conjugates. The available pharmacokinetic data indicates rapid absorption after oral administration. Further research is warranted to quantify the precise proportions of this compound and its metabolites eliminated via the urinary and fecal routes to provide a complete mass balance understanding. The detailed experimental protocols outlined in this guide provide a robust framework for conducting such future investigations, which are crucial for the continued safe and effective use of this important veterinary antimicrobial.
References
An In-depth Technical Guide on the Molecular Targets of Ibafloxacin within the Bacterial Cell
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibafloxacin, a synthetic fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential enzymes within the bacterial cell, leading to the disruption of DNA replication and ultimately, cell death. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate these interactions. The primary molecular targets of this compound are DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology. This document synthesizes available data on the inhibitory activity of this compound and provides visual representations of the key pathways and experimental workflows.
Introduction
This compound is a fluoroquinolone antimicrobial agent used in veterinary medicine.[1] Like other members of the fluoroquinolone class, its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are vital for bacterial survival, playing critical roles in DNA replication, transcription, repair, and recombination.[4] By targeting these enzymes, this compound effectively halts bacterial proliferation. This guide will delve into the specific molecular interactions between this compound and its targets, present quantitative data on its efficacy, and outline the methodologies used to study these interactions.
Molecular Targets of this compound
The bactericidal activity of this compound stems from its ability to form a stable ternary complex with bacterial type II topoisomerases and DNA. This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[4]
DNA Gyrase
In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of fluoroquinolones.[2][5] DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, a process essential for the initiation of DNA replication.[2] this compound binds to the complex of DNA gyrase and DNA, trapping the enzyme in its cleavage-competent state.
Topoisomerase IV
In most Gram-positive bacteria, such as Staphylococcus species, topoisomerase IV is the preferential target.[2][5] This enzyme, a heterotetramer of two ParC and two ParE subunits, is primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[6] Inhibition of topoisomerase IV by this compound leads to a failure of chromosomal segregation and ultimately, cell death.
Quantitative Data
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For this compound, the MIC90 (the concentration required to inhibit the growth of 90% of isolates) has been determined for several key feline pathogens.
| Microorganism | Number of Isolates | MIC90 (µg/mL) | Reference |
| Escherichia coli | (not specified) | ≤ 0.5 | [1] |
| Pasteurella spp. | (not specified) | ≤ 0.5 | [1] |
| Klebsiella spp. | (not specified) | ≤ 0.5 | [1] |
| Staphylococcus spp. | (not specified) | ≤ 0.5 | [1] |
It is noteworthy that the microbiological activity of this compound resides primarily in its S-enantiomer.[1]
Time-Kill Kinetics
Time-kill assays measure the rate at which an antimicrobial agent kills a bacterial population. Studies on racemic this compound have demonstrated its bactericidal activity, showing at least a 99.9% reduction in viable bacterial isolates from feline clinical samples over a 24-hour period.[1]
Experimental Protocols
The identification and characterization of the molecular targets of fluoroquinolones like this compound rely on a suite of established experimental protocols.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose (B213101) gel.
-
Methodology:
-
Relaxed plasmid DNA (e.g., pBR322) is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound (this compound).
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by quantifying the band intensities.
-
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of the decatenation activity of topoisomerase IV.
-
Principle: Topoisomerase IV decatenates (unlinks) catenated kinetoplast DNA (kDNA) into individual minicircles. The catenated kDNA is too large to enter the agarose gel, while the decatenated minicircles can migrate.
-
Methodology:
-
kDNA is incubated with purified topoisomerase IV in the presence of ATP and a range of concentrations of the inhibitor.
-
The reaction products are separated by agarose gel electrophoresis.
-
The gel is stained and visualized.
-
The IC50 is the concentration of the inhibitor at which the amount of decatenated minicircles is reduced by 50%.
-
Minimum Inhibitory Concentration (MIC) Determination
Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.
-
Principle: The lowest concentration of the drug that inhibits visible bacterial growth after a defined incubation period is determined.
-
Methodology:
-
A standardized inoculum of the test bacterium is added to a series of wells containing two-fold serial dilutions of the antimicrobial agent in a suitable broth medium.
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is read as the lowest concentration of the drug in which there is no visible turbidity.
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
-
Principle: The number of viable bacteria is determined at various time points after exposure to the antimicrobial agent.
-
Methodology:
-
A standardized bacterial suspension is exposed to the antimicrobial agent at various concentrations (often multiples of the MIC).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar (B569324) plates.
-
After incubation, the number of colony-forming units (CFU) is counted, and the log10 CFU/mL is plotted against time.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action targeting bacterial topoisomerases.
Experimental Workflow for Target Inhibition Assays
Caption: Workflow for determining the inhibitory activity of this compound.
Conclusion
This compound is a potent bactericidal agent that functions by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. Its broad spectrum of activity against common feline pathogens makes it a valuable therapeutic agent in veterinary medicine. Further research to determine the specific IC50 values against purified enzymes and to obtain crystallographic data of the drug-enzyme-DNA complex would provide a more detailed understanding of its molecular interactions and could aid in the development of future fluoroquinolone antibiotics.
References
- 1. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VetFolio [vetfolio.com]
- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Racemic Mixture and Enantiomers of Ibafloxacin and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibafloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine as a racemic mixture, comprising equal parts of its two enantiomers: the (S)- and (R)-forms. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the differential antimicrobial activity of its enantiomers. The superior potency of the (S)-enantiomer is highlighted through a comparative analysis of their minimum inhibitory concentrations (MIC) against key veterinary pathogens. The underlying mechanism of this stereoselectivity is explored through the differential inhibition of bacterial DNA gyrase. Furthermore, this guide furnishes detailed experimental protocols for the analytical separation of this compound enantiomers, a critical step for individual evaluation and quality control.
Introduction: The Significance of Chirality in Fluoroquinolones
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their pharmacological and toxicological profiles. This is due to the stereospecific nature of their interactions with biological macromolecules, such as enzymes and receptors.
This compound is a chiral fluoroquinolone, with the asymmetric center located at the C-5 position of the oxazine (B8389632) ring. It is marketed as a racemic mixture, containing both the (S)- and (R)-enantiomers in equal proportions. As with other chiral fluoroquinolones, the antimicrobial efficacy of this compound is not equally distributed between its enantiomers.
Methodological & Application
Application Note: Quantification of Ibafloxacin in Plasma using High-Performance Liquid Chromatography with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Ibafloxacin in plasma samples using reversed-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection. The described protocol involves a straightforward sample preparation procedure consisting of protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects. The method has been validated for linearity, precision, and limit of quantification, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential in drug development and for optimizing dosing regimens. High-performance liquid chromatography (HPLC) with fluorescence detection offers high sensitivity and selectivity for the analysis of fluoroquinolones like this compound. This document provides a detailed protocol for the quantification of this compound in plasma, including sample preparation, chromatographic conditions, and method validation parameters.
Chemical Structure of this compound
IUPAC Name: 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid[1]
Molecular Formula: C₁₅H₁₄FNO₃[2]
Molecular Weight: 275.27 g/mol [3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Salicylic acid (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methylene (B1212753) chloride (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate (B84403) dibasic
-
Potassium dihydrogen phosphate
-
Tetrabutylammonium (B224687) hydrogen sulphate
-
Water (HPLC grade)
-
Drug-free plasma
Instrumentation
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Centrifuge
-
Vortex mixer
-
Evaporator
Sample Preparation
-
Protein Precipitation: To 500 µL of plasma sample in a centrifuge tube, add 1 mL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 2 mL of methylene chloride to the supernatant.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Organic Layer Collection: Transfer the lower organic layer (methylene chloride) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.
-
Injection: Inject a 50 µL aliquot into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and a buffer solution containing sodium phosphate dibasic, potassium dihydrogen phosphate, and tetrabutylammonium hydrogen-sulphate.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Fluorescence Detection | Excitation: 330 nm, Emission: 368 nm[1] |
| Retention Time - this compound | ~9.8 minutes[1] |
| Retention Time - Salicylic Acid (IS) | ~5.2 minutes[1] |
Method Validation
The analytical method was validated for its linearity, precision, and limit of quantification.
Linearity
The method demonstrated linearity over two calibration ranges to accommodate a wide range of plasma concentrations.
| Calibration Curve Range | Correlation Coefficient (r²) |
| 10 - 100 ng/mL | > 0.99[1] |
| 100 - 2000 ng/mL | > 0.99[1] |
Precision
The precision of the method was evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
| Concentration Level | Intra-day RSD (%) | Inter-day RSD (%) |
| Low | 7.15 | 4.03 |
| Medium | 4.78 | 1.32 |
| High | 5.92 | 2.56 |
| Data derived from Marín et al., 2007.[1] |
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy.
| Parameter | Value |
| Limit of Quantification (LOQ) | 10 ng/mL[1] |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The HPLC method with fluorescence detection described in this application note is a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and robust chromatographic conditions make it suitable for routine use in research and drug development settings. The provided validation data confirms that the method meets the requirements for accurate and precise measurement of this compound concentrations in a biological matrix.
References
Protocol for determining Ibafloxacin minimum inhibitory concentration (MIC)
Application Notes for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Ibafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The methodologies described adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
This compound demonstrates a broad spectrum of bactericidal activity against Gram-negative and some Gram-positive bacteria.[1] Notably, species such as Escherichia coli, Pasteurella spp., Klebsiella spp., and Staphylococcus spp. are generally susceptible to this compound.[1] However, organisms like Pseudomonas aeruginosa, Proteus mirabilis, and Streptococcus spp. may exhibit intrinsic resistance.[1] The microbiological activity of this compound is primarily attributed to its S-enantiomer.[1]
Accurate determination of the MIC is crucial for surveillance programs, and for guiding therapeutic decisions to ensure clinical efficacy and mitigate the development of antimicrobial resistance. The following protocols for broth microdilution and agar (B569324) dilution are the reference methods for antimicrobial susceptibility testing.[2][3][4][5]
Experimental Protocols
Broth Microdilution Method
This method is used to determine the MIC by testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium.[6][7]
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (as per manufacturer's instructions or literature)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates[7]
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard[9]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)[6]
-
Spectrophotometer or plate reader[7]
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[10][11]
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. The CLSI provides guidelines for appropriate solvents for various antimicrobial agents.[12]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well.[8] This will result in 50 µL of varying this compound concentrations in each well.
-
Column 11 can serve as a growth control (broth and inoculum, no antibiotic), and column 12 as a sterility control (broth only).[6]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[6][8]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The sterility control well should show no growth, and the growth control well should show distinct turbidity.
-
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.[3][12]
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)[3]
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard[9]
-
Sterile saline or PBS
-
Multipoint replicator (optional)
-
Incubator (35°C ± 2°C)
-
Quality control (QC) bacterial strains
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at concentrations 10 times the final desired concentrations in the agar.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add 1 mL of each this compound dilution to 19 mL of molten MHA to create a series of agar plates with varying antibiotic concentrations.[6] Mix well and pour into sterile petri dishes.
-
Include an agar plate with no antibiotic as a growth control.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[6]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, defined as the absence of colonies or the presence of a faint haze or a single colony.
-
Data Presentation
Quantitative data from MIC testing should be summarized for clear comparison.
Table 1: Example of this compound MIC Data Presentation
| Bacterial Isolate | MIC (µg/mL) by Broth Microdilution | MIC (µg/mL) by Agar Dilution |
| E. coli (Clinical Isolate 1) | 0.25 | 0.25 |
| S. aureus (Clinical Isolate 2) | 0.5 | 0.5 |
| P. aeruginosa (Clinical Isolate 3) | >64 | >64 |
| E. coli ATCC 25922 (QC) | 0.06 | 0.06 |
| S. aureus ATCC 29213 (QC) | 0.125 | 0.125 |
Table 2: Quality Control Ranges for Reference Strains
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| E. coli ATCC 25922 | This compound | To be determined by the laboratory |
| S. aureus ATCC 29213 | This compound | To be determined by the laboratory |
Note: Specific CLSI or EUCAST-defined quality control ranges for this compound may not be publicly available. Laboratories should establish their own internal QC ranges based on consistent testing results.[13][14]
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Broth Microdilution Experimental Workflow.
References
- 1. Pharmacodynamics of this compound in micro-organisms isolated from cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Module 9.5: Determining Antibiotic Sensitivity or Susceptibility After Isolation of the Pathogen – Clinical Veterinary Diagnostic Laboratory [pressbooks.umn.edu]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. bsac.org.uk [bsac.org.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Note: Quantitative Analysis of Ibafloxacin in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibafloxacin is a fluoroquinolone antibiotic employed in veterinary medicine. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using LC-MS/MS.
Experimental Protocols
This protocol is a representative method and may require optimization for different matrices or instrumentation.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.
Materials:
-
Blank plasma
-
This compound standard solution
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ACN containing 0.1% formic acid to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
MS Parameters:
Mass spectrometric conditions should be optimized for the specific instrument used. The following are typical starting parameters for fluoroquinolones.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions for this compound:
For method development, it is essential to infuse a standard solution of this compound to determine the optimal precursor ion and the most abundant and stable product ions, as well as to optimize collision energy and other MS parameters.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables are examples of how to present validation data for the LC-MS method.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 0.5 | 1 |
Table 2: Accuracy and Precision
| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5 | 4.8 | 96.0 | 5.2 | 7.8 |
| 50 | 51.2 | 102.4 | 3.8 | 5.5 |
| 500 | 495.5 | 99.1 | 2.5 | 4.1 |
Table 3: Recovery
| Spiked Conc. (ng/mL) | Mean Peak Area (Spiked Sample) | Mean Peak Area (Post-extraction Spike) | Recovery (%) |
| 5 | 12345 | 13870 | 89.0 |
| 500 | 1256789 | 1351386 | 93.0 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound in biological matrices. Adherence to these protocols will enable researchers to generate reliable and accurate data for a variety of applications in drug development and veterinary science.
Application Notes and Protocols for Ibafloxacin Susceptibility Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibafloxacin is a fluoroquinolone antibiotic used in veterinary medicine.[1] As with all antimicrobial agents, determining the susceptibility of clinical isolates is crucial for effective treatment and for monitoring the emergence of resistance. This document provides detailed application notes and protocols for performing antimicrobial susceptibility testing (AST) of this compound against clinically relevant bacterial isolates. In the absence of officially established clinical breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide provides suggested interpretive criteria based on available research data. The methodologies described follow established standards for broth microdilution and disk diffusion testing.
Data Presentation: Susceptibility Breakpoints and Quality Control
The interpretation of antimicrobial susceptibility testing results relies on the use of clinical breakpoints to categorize an isolate as susceptible, intermediate, or resistant. Due to the lack of official breakpoints for this compound, the following tables provide proposed Minimum Inhibitory Concentration (MIC) breakpoints based on pharmacodynamic studies in cats. Additionally, suggested quality control (QC) ranges for standard American Type Culture Collection (ATCC) reference strains are provided, based on QC data for other fluoroquinolones. These QC ranges are for guidance and should be validated in-house.
Table 1: Proposed MIC Breakpoints for this compound
| Bacterial Species | Susceptible (µg/mL) | Resistant (µg/mL) |
| Escherichia coli | ≤ 0.5 | > 0.5 |
| Pasteurella spp. | ≤ 0.5 | > 0.5 |
| Klebsiella spp. | ≤ 0.5 | > 0.5 |
| Staphylococcus spp. | ≤ 0.5 | > 0.5 |
| Pseudomonas aeruginosa | - | Intrinsic Resistance |
| Proteus mirabilis | - | Intrinsic Resistance |
| Streptococcus spp. | - | Intrinsic Resistance |
Note: These proposed breakpoints are based on MIC90 data from a study on feline pathogens, where isolates of E. coli, Pasteurella spp., Klebsiella spp., and Staphylococcus spp. had an MIC90 of ≤ 0.5 µg/mL.[2] Pseudomonas aeruginosa, Proteus mirabilis, and Streptococcus spp. are considered intrinsically resistant to this compound.[2]
Table 2: Suggested Quality Control Ranges for this compound
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 0.03 - 0.12 | 30 - 37 |
| Staphylococcus aureus | 29213 | 0.06 - 0.25 | 22 - 29 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2 | 17 - 23 |
| Enterococcus faecalis | 29212 | 0.25 - 1 | 19 - 26 |
Note: These suggested QC ranges are adapted from established ranges for other veterinary fluoroquinolones and should be verified by individual laboratories.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent and further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol outlines the Kirby-Bauer disk diffusion method for determining the susceptibility of bacterial isolates to this compound.
Materials:
-
This compound disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 5 µg this compound disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the results based on the zone diameter breakpoints provided in Table 2 (or established in-house).
-
Visualizations
References
Application Notes and Protocols for In Vivo Efficacy Studies of Ibafloxacin in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against common bacterial pathogens in dogs. It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair. These application notes provide detailed protocols for designing and conducting in vivo efficacy studies of this compound in validated canine models of superficial pyoderma and bacterial cystitis. The protocols are designed to ensure robust and reproducible data collection for regulatory submissions and scientific publications.
General Experimental Design Considerations
A well-designed in vivo study is crucial for accurately assessing the efficacy of an antimicrobial agent. The following considerations should be addressed in the study protocol.
1.1. Animal Selection and Acclimation:
-
Species and Breed: Purpose-bred dogs (e.g., Beagles) are commonly used for their uniform size and temperament.
-
Health Status: All animals must be in good health, free from any concurrent infections or conditions that could interfere with the study outcomes. A thorough physical examination, complete blood count (CBC), and serum chemistry profile should be performed prior to enrollment.
-
Acclimation: Dogs should be acclimated to the housing facilities for a minimum of seven days before the start of the study to minimize stress.
1.2. Study Groups and Controls:
-
Treatment Group(s): At least one group of dogs will receive this compound at the proposed therapeutic dose. Multiple dose groups can be included to establish a dose-response relationship.
-
Positive Control Group: This group will receive a registered and effective antibiotic for the specific infection model (e.g., enrofloxacin (B1671348) or a cephalosporin). This allows for a comparison of the test article's efficacy to a known standard.
-
Negative Control (Placebo) Group: This group will receive a placebo (e.g., the vehicle used for the this compound formulation). This group is essential to understand the natural course of the infection.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. To minimize bias, the study should be conducted in a blinded manner, where investigators assessing the clinical outcomes are unaware of the treatment assignments.
1.3. Ethical Considerations: All animal experiments must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Model: Canine Superficial Pyoderma
Canine superficial pyoderma is a common bacterial infection of the skin, primarily caused by Staphylococcus pseudintermedius.
2.1. Induction of Experimental Infection:
-
Bacterial Strain: A well-characterized, methicillin-susceptible strain of Staphylococcus pseudintermedius isolated from a clinical case of canine pyoderma should be used.
-
Inoculum Preparation: The bacterial strain is grown in an appropriate broth medium (e.g., Tryptic Soy Broth) to a concentration of approximately 10⁸ CFU/mL.
-
Infection Induction Protocol:
-
Select a suitable area on the dog's dorsum or lateral thorax.
-
Clip the hair from the selected area.
-
Gently abrade the skin surface using a sterile surgical scrub brush or by tape stripping to disrupt the epidermal barrier.
-
Apply a sterile gauze pad soaked in the bacterial suspension to the abraded area and secure it with a bandage for 24 hours.[1]
-
After 24 hours, remove the bandage. Pustules and papules are expected to develop within 24-48 hours.[1]
-
2.2. Clinical Assessment and Scoring: Clinical signs of pyoderma should be assessed and scored daily. A validated scoring system, adapted from canine demodicosis evaluation, can be used.[2]
Table 1: Clinical Scoring System for Canine Superficial Pyoderma
| Clinical Sign | Score | Description |
| Erythema | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Papules/Pustules | 0 | None |
| 1 | Few (1-5) | |
| 2 | Moderate (6-15) | |
| 3 | Numerous (>15) | |
| Crusts/Epidermal Collarettes | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Alopecia | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe |
2.3. Microbiological Assessment:
-
Sample Collection: Skin biopsies (4-6 mm punch) or pustule swabs should be collected from the infected area at predetermined time points (e.g., day 0, 3, 7, and 14).
-
Bacterial Quantification: The samples are homogenized, serially diluted, and plated on appropriate agar (B569324) (e.g., Blood Agar). The number of CFU per gram of tissue or per swab is then calculated.
2.4. Treatment Protocol:
-
This compound Administration: this compound is administered orally once daily at the predetermined dose(s).
-
Treatment Duration: Treatment should continue for a minimum of 14 days, or until clinical resolution is observed.
Experimental Model: Canine Bacterial Cystitis
Bacterial cystitis is a common urinary tract infection in dogs, with Escherichia coli and Proteus mirabilis being frequent causative agents.
3.1. Induction of Experimental Infection:
-
Bacterial Strain: A uropathogenic strain of Proteus mirabilis or Escherichia coli isolated from a clinical case of canine cystitis should be used.
-
Inoculum Preparation: The bacterial strain is grown in broth to a concentration of approximately 10⁹ CFU/mL.
-
Infection Induction Protocol:
-
The dog is anesthetized or heavily sedated.
-
The bladder is catheterized using a sterile technique.
-
The bladder is emptied of urine.
-
To induce mild inflammation and promote bacterial adherence, the bladder is infused with a 0.1% solution of salicylic (B10762653) acid in 10% ethanol (B145695) and left for 30-60 minutes before being drained.[3]
-
The prepared bacterial suspension is then infused into the bladder.[3]
-
The urinary catheter is removed. Clinical signs of cystitis are expected to develop within 24-48 hours.
-
3.2. Clinical Assessment: Dogs should be monitored daily for clinical signs of cystitis.
Table 2: Clinical Signs of Canine Bacterial Cystitis
| Clinical Sign | Observation |
| Pollakiuria | Increased frequency of urination |
| Stranguria | Straining to urinate |
| Hematuria | Blood in the urine (visual or on urinalysis) |
| General Demeanor | Changes in activity level, appetite |
3.3. Microbiological and Urinalysis Assessment:
-
Sample Collection: Urine samples are collected via cystocentesis at specified time points (e.g., day 0, 2, 5, 10, and 14).
-
Urinalysis: A complete urinalysis should be performed to assess for pyuria, hematuria, and bacteriuria.
-
Bacterial Quantification: The urine is serially diluted and plated on appropriate agar (e.g., MacConkey Agar). The number of CFU per mL of urine is then calculated. A bacterial count of ≥10⁵ CFU/mL is generally considered indicative of a significant infection.
3.4. Treatment Protocol:
-
This compound Administration: this compound is administered orally once daily at the predetermined dose(s).
-
Treatment Duration: Treatment should continue for a minimum of 10-14 days.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
To establish a scientifically robust dosing regimen, the relationship between drug exposure and antibacterial effect should be evaluated.
4.1. Pharmacokinetic Sampling: Blood samples should be collected at multiple time points after the first and last doses of this compound to determine its plasma concentration profile.
4.2. Pharmacodynamic Endpoints: The primary pharmacodynamic parameter for fluoroquinolones is the ratio of the Area Under the Concentration-time curve (AUC) to the Minimum Inhibitory Concentration (MIC) of the target pathogen.
Table 3: Target PK/PD Indices for Fluoroquinolones in Dogs
| Pathogen Type | PK/PD Index | Target Value |
| Gram-negative (e.g., E. coli) | AUC/MIC | >125 |
| Gram-positive (e.g., S. pseudintermedius) | Cmax/MIC | >10 |
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA, t-tests) should be used to determine the significance of any observed differences.
Table 4: Example of Efficacy Data Summary for Pyoderma Study
| Treatment Group | Mean Clinical Score (Day 0) | Mean Clinical Score (Day 14) | % Reduction in Clinical Score | Mean Bacterial Count (Day 0) (CFU/g) | Mean Bacterial Count (Day 14) (CFU/g) | % Reduction in Bacterial Count |
| Placebo | ||||||
| Positive Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) |
Table 5: Example of Efficacy Data Summary for Cystitis Study
| Treatment Group | % of Dogs with Clinical Signs (Day 0) | % of Dogs with Clinical Signs (Day 10) | Mean Bacterial Count (Day 0) (CFU/mL) | Mean Bacterial Count (Day 10) (CFU/mL) | % Bacteriological Cure |
| Placebo | |||||
| Positive Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) |
Adverse Event Monitoring
All dogs should be monitored daily for any adverse events, including but not limited to, changes in appetite, vomiting, diarrhea, or changes in behavior. Any adverse events should be recorded and reported according to regulatory guidelines.
Diagrams
Caption: Experimental workflow for the canine superficial pyoderma model.
Caption: Experimental workflow for the canine bacterial cystitis model.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Oral Administration of Ibafloxacin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Ibafloxacin in various animal models, focusing on pharmacokinetic parameters and detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this veterinary fluoroquinolone.
Quantitative Data Summary
This compound has been evaluated in several animal species, with key pharmacokinetic data summarized below for easy comparison. These parameters are crucial for determining appropriate dosage regimens and predicting therapeutic efficacy.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Dogs
| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Study Animal | Reference |
| 7.5 | Dose-proportional | 1.5 | Dose-proportional | 69 - 81 | Beagle Dogs | [1] |
| 15 | 6 | 1.5 | Dose-proportional | 69 - 81 | Beagle Dogs | [1] |
| 30 | Dose-proportional | 1.5 | Dose-proportional | 69 - 81 | Beagle Dogs | [1] |
| 15 | ~2.1 (R-enantiomer) | 2-3 | Increased with repeated dosing | - | Dogs with pyoderma | [2] |
| 15 | ~1.6 (S-enantiomer) | 2-3 | Increased with repeated dosing | - | Dogs with pyoderma | [2] |
Note: Cmax and AUC showed dose proportionality over the 7.5-30 mg/kg range. Food was found to promote the absorption of this compound by increasing Cmax and AUC, without changing Tmax.[1]
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Cats
| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Additional Notes | Reference |
| 15 | ~2.1 (R-enantiomer) | 2-3 | Increased with repeated dosing | Food promoted absorption, doubling Cmax and increasing AUC.[3] | [2][3] |
| 15 | ~1.6 (S-enantiomer) | 2-3 | Increased with repeated dosing | Single and repeated doses were well tolerated.[2] | [2][3] |
Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration in Chickens
| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | Absorption Half-life (h) | Study Animal | Reference |
| 7.5 | 1.03 | 1.3 | 0.3 | Hubbard Chickens | [4] |
Experimental Protocols
General Protocol for Oral Administration (Gavage) in Rodents
This protocol provides a standardized method for oral gavage in mice and rats, which can be adapted for other small animals. It is crucial that this procedure is performed by trained personnel to minimize animal stress and prevent injury.[5][6][7]
Materials:
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip are recommended to prevent tissue damage).[5][7]
-
Syringes
-
This compound formulation (e.g., reconstituted in sterile aqueous solution).[4]
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end of the needle reaching the last rib.[5] Mark this length on the needle to avoid over-insertion.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth towards the esophagus.[5] The animal should be allowed to swallow the tube.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt again.[5]
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.[5]
-
If fluid appears in the mouth or nose, immediately withdraw the needle as this may indicate entry into the trachea.[5][8]
-
-
Post-Administration:
-
After administration, gently remove the needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[6]
-
Pharmacokinetic Study Protocol in Dogs
This protocol outlines the key steps for conducting a pharmacokinetic study of orally administered this compound in dogs.
Study Design:
-
A crossover study design is often employed, where each dog receives both the oral and intravenous formulations of this compound, with a washout period between treatments.[9]
-
Animals should be healthy and acclimated to the study environment.
Materials:
-
This compound oral formulation (e.g., tablets or gel).
-
Catheters for blood collection.
-
Blood collection tubes (e.g., containing heparin or EDTA).
-
Centrifuge.
-
Freezer for sample storage.
-
Analytical equipment for drug concentration determination (e.g., HPLC).[9]
Procedure:
-
Fasting: Dogs are typically fasted overnight before drug administration.[10]
-
Dosing:
-
Administer the oral dose of this compound. For tablet formulations, this can be done directly. For other formulations, ensure the full dose is consumed.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule might include pre-dose (0 hours), and then at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[4]
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Drug Concentration Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).[9]
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Visualizations
Experimental Workflow for a Canine Oral Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study of this compound in dogs.
This compound Absorption and Metabolism
Caption: Simplified pathway of this compound absorption, metabolism, and excretion.
References
- 1. Pharmacokinetics of this compound following intravenous and oral administration to healthy Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docsdrive.com [docsdrive.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols: Tissue Distribution Analysis of Ibafloxacin Using Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical component of preclinical development.[1] Tissue distribution studies, in particular, provide vital information on where a drug accumulates in the body, which can help in identifying potential target organs for efficacy and toxicity. Radiolabeling a drug molecule offers a highly sensitive and quantitative method to track its journey through a biological system.[1][2]
Quantitative Whole-Body Autoradiography (QWBA) is a key technique in these studies. It involves administering a radiolabeled drug to an animal model, followed by imaging thin sections of the entire animal at various time points to visualize and quantify the distribution of radioactivity across all tissues and organs.[1][2]
Data Presentation: Representative Tissue Distribution of a Fluoroquinolone
As a proxy for Ibafloxacin, the following tables summarize the tissue distribution of [14C]-Ciprofloxacin in rats after a single oral administration. This data provides an example of how tissue concentration data is typically presented.
Table 1: Concentration of [14C]-Ciprofloxacin and its Metabolites in Selected Tissues of Male Rats at Various Times After a Single Oral Dose (10 mg/kg)
| Tissue | 1h (µg eq/g) | 4h (µg eq/g) | 8h (µg eq/g) | 24h (µg eq/g) |
| Plasma | 2.1 | 1.8 | 1.0 | 0.3 |
| Kidney | 25.8 | 15.5 | 7.9 | 1.5 |
| Liver | 12.4 | 10.2 | 5.1 | 1.1 |
| Lung | 5.9 | 4.7 | 2.5 | 0.6 |
| Spleen | 4.8 | 3.9 | 2.1 | 0.5 |
| Muscle | 2.9 | 2.5 | 1.4 | 0.4 |
| Brain | 0.5 | 0.4 | 0.2 | 0.1 |
| Testes | 1.9 | 1.7 | 1.0 | 0.3 |
| Adipose | 0.8 | 0.7 | 0.4 | 0.1 |
Data is representative and based on studies of Ciprofloxacin.
Table 2: Tissue-to-Plasma Concentration Ratios of [14C]-Ciprofloxacin and its Metabolites in Male Rats at Various Times After a Single Oral Dose (10 mg/kg)
| Tissue | 1h | 4h | 8h | 24h |
| Kidney | 12.3 | 8.6 | 7.9 | 5.0 |
| Liver | 5.9 | 5.7 | 5.1 | 3.7 |
| Lung | 2.8 | 2.6 | 2.5 | 2.0 |
| Spleen | 2.3 | 2.2 | 2.1 | 1.7 |
| Muscle | 1.4 | 1.4 | 1.4 | 1.3 |
| Brain | 0.2 | 0.2 | 0.2 | 0.3 |
| Testes | 0.9 | 0.9 | 1.0 | 1.0 |
| Adipose | 0.4 | 0.4 | 0.4 | 0.3 |
Data is representative and based on studies of Ciprofloxacin.
Experimental Protocols
Radiolabeling of this compound
Objective: To synthesize radiolabeled this compound, typically with Carbon-14 (¹⁴C) or Tritium (³H), for use in in vivo distribution studies.
Materials:
-
This compound precursor
-
Radiolabeled reagent (e.g., [¹⁴C]methyl iodide, Na¹⁴CN)
-
Appropriate solvents and reagents for the specific synthetic route
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Scintillation Counter (LSC) for radioactivity measurement
-
Mass Spectrometer for identity confirmation
Protocol:
-
Synthetic Route Selection: Choose a synthetic route where the radiolabel can be introduced in a late-stage, high-yield step. For this compound, a potential position for labeling could be on the cyclopropyl (B3062369) group or the piperazine (B1678402) ring.
-
Radiosynthesis: Perform the chemical reaction to incorporate the radioisotope into the this compound precursor. This must be conducted in a certified radiochemistry laboratory with appropriate shielding and safety precautions.
-
Purification: Purify the crude radiolabeled this compound using preparative HPLC to achieve high radiochemical purity (>98%).
-
Specific Activity Determination: Measure the radioactivity of a known mass of the purified compound using an LSC to determine the specific activity (e.g., in mCi/mmol or GBq/mmol).
-
Quality Control: Confirm the chemical identity and purity of the radiolabeled this compound using analytical HPLC and mass spectrometry.
In Vivo Tissue Distribution Study
Objective: To determine the concentration of radiolabeled this compound in various tissues over time in an animal model.
Materials:
-
Radiolabeled this compound
-
Vehicle for dosing (e.g., saline, carboxymethyl cellulose)
-
Animal model (e.g., Sprague-Dawley rats, 6-8 weeks old)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Apparatus for euthanasia (e.g., CO₂ chamber)
-
Surgical instruments for tissue dissection
-
Liquid scintillation vials and cocktail
-
Tissue homogenizer
-
Tissue solubilizer
-
Liquid Scintillation Counter
Protocol:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single oral or intravenous dose of radiolabeled this compound at a predetermined concentration and volume based on the specific activity and desired dose level (e.g., 10 mg/kg).
-
Sample Collection: At specified time points (e.g., 1, 4, 8, 24, 48 hours) post-dosing, euthanize a group of animals (typically n=3-4 per time point).
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Tissue Dissection: Dissect and collect relevant tissues and organs (e.g., liver, kidneys, lungs, spleen, heart, muscle, brain, adipose tissue, etc.).
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissue samples.
-
Aliquot a portion of the homogenate into a scintillation vial.
-
Add tissue solubilizer and incubate to dissolve the tissue.
-
Add scintillation cocktail.
-
-
Radioactivity Measurement: Measure the radioactivity in each sample using a Liquid Scintillation Counter.
-
Data Analysis:
-
Convert the measured disintegrations per minute (DPM) to micrograms of this compound equivalents using the specific activity of the dosing solution.
-
Normalize the amount of drug by the weight of the tissue to obtain the concentration in µg eq/g.
-
Calculate the mean and standard deviation for each tissue at each time point.
-
Calculate tissue-to-plasma concentration ratios.
-
Visualizations
Mechanism of Action of Fluoroquinolones
Fluoroquinolones, including this compound, exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5][6] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for Tissue Distribution Analysis
The following diagram illustrates the key steps involved in a typical in vivo tissue distribution study using a radiolabeled compound.
Caption: Experimental workflow for tissue distribution analysis.
References
- 1. bioivt.com [bioivt.com]
- 2. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Microbiological Assay for Determining Ibafloxacin Concentration in Serum
Introduction
Ibafloxacin is a synthetic fluoroquinolone antimicrobial agent developed exclusively for veterinary use.[1] It exhibits broad-spectrum bactericidal activity by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[1] Monitoring its concentration in serum is crucial for pharmacokinetic and pharmacodynamic studies, ensuring therapeutic efficacy and safety. The microbiological assay is a reliable and cost-effective method for quantifying the biological activity of antibiotics. This application note provides a detailed protocol for determining this compound concentration in serum using the agar (B569324) diffusion cylinder-plate method, based on the principle that the diameter of the zone of growth inhibition is proportional to the concentration of the antibiotic.
Principle of the Method
The cylinder-plate assay relies on the diffusion of an antibiotic from a vertical cylinder through a solidified agar layer seeded with a sensitive microorganism.[2] The antibiotic creates a concentration gradient, inhibiting microbial growth in a circular area, or "zone," around the cylinder. The size of this inhibition zone is proportional to the concentration of the antibiotic present. By comparing the zone sizes produced by unknown serum samples to those produced by known concentrations of an this compound reference standard, the concentration in the samples can be accurately determined.[2][3]
Experimental Protocols
Protocol 1: Preparation of Media and Reagents
-
Culture Media: Prepare Mueller-Hinton Agar (or other suitable medium as specified in pharmacopeias) according to the manufacturer's instructions.[4] Sterilize by autoclaving. Cool to 45–50°C in a water bath before use.
-
Phosphate (B84403) Buffer (pH 6.0): Prepare a potassium phosphate buffer (pH 6.0) to be used as a diluent for standard and sample solutions.[2]
-
Test Organism: Escherichia coli (ATCC 25922) is a recommended test organism due to its sensitivity to this compound.[1] Other sensitive strains like Staphylococcus aureus (ATCC 25923) can also be used.[5][6]
-
Organism Maintenance: Maintain the test organism on agar slants and store under appropriate conditions (e.g., 2–8°C). For long-term storage, freeze-drying or storage at -60°C or below in a suitable medium (e.g., 10-15% glycerol (B35011) in broth) is recommended.[2]
Protocol 2: Preparation of Test Organism Inoculum
-
Culture Activation: Transfer a loopful of the test organism from a stock culture to a suitable broth (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the broth culture at 35–37°C for 18–24 hours.[1]
-
Standardization: Dilute the overnight culture with sterile broth to achieve a standardized turbidity. A common method is to adjust the suspension to match a 0.5 McFarland standard or to achieve a specific transmittance (e.g., 25 ± 2% transmittance at 580 nm) using a spectrophotometer.[5][7]
-
Seeding the Agar: Add the standardized inoculum to the molten Mueller-Hinton Agar (cooled to 45–50°C) at a predetermined ratio (e.g., 1.0 mL of inoculum per 100 mL of agar).[5] Swirl the flask gently to ensure a homogenous distribution of the microorganisms.
Protocol 3: Preparation of Standard and Sample Solutions
-
This compound Stock Solution: Accurately weigh a suitable quantity of this compound reference standard and dissolve it in a specified solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL). Store refrigerated.[8][9]
-
Standard Curve Solutions: On the day of the assay, perform serial dilutions of the stock solution using the phosphate buffer (pH 6.0) to prepare at least five standard concentrations that bracket the expected sample concentrations.
-
Serum Samples: Collect antibacterial-free serum to be used as a matrix for spiking the standard curve solutions, ensuring that the matrix of the standards matches the samples.[1]
-
Test Samples: Thaw the unknown serum samples to be tested. Dilute the samples with phosphate buffer if necessary to ensure the this compound concentration falls within the range of the standard curve.
Protocol 4: Agar Diffusion Assay (Cylinder-Plate Method)
-
Plate Preparation: Pour the seeded agar medium into sterile Petri dishes (e.g., 100 mm) on a level surface to ensure a uniform depth. Allow the agar to solidify completely.[1][10]
-
Cylinder Placement: Place sterile stainless steel or porcelain cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm length) onto the surface of the solidified agar.[2] Ensure they are placed at equal distances from each other and the edge of the plate.
-
Application of Solutions: Carefully pipette a fixed volume (e.g., 100 µL) of each standard solution and each test sample solution into separate cylinders.[1] Each concentration should be tested in replicate (e.g., triplicate or quadruplicate).
-
Incubation: Incubate the plates at 37°C for 18–24 hours.[1]
-
Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper or an automated zone reader.
Protocol 5: Data Analysis
-
Standard Curve: Plot the average diameter of the inhibition zones for each standard concentration against the logarithm of the concentration.
-
Linear Regression: Perform a linear regression analysis on the standard curve data. The method is considered valid if there is a linear relationship (e.g., r² > 0.98).[6][11]
-
Concentration Calculation: Use the regression equation to calculate the this compound concentration in the unknown serum samples based on their measured inhibition zone diameters. Correct for any dilution factors used during sample preparation.
Data Presentation
The following table summarizes key quantitative parameters for the microbiological assay of this compound.
| Parameter | Value / Range | Reference |
| Test Organism | Escherichia coli (ATCC 25922) | [1] |
| Alternative Organism | Staphylococcus aureus (ATCC 25923) | [5][6] |
| This compound MIC₉₀ | ~0.5 µg/mL (against E. coli, Staphylococcus spp.) | [12] |
| Assay Medium | Mueller-Hinton Agar | [4] |
| Inoculum Standardization | 25 ± 2% Transmittance @ 580 nm | [5] |
| Incubation Temperature | 37°C | [1] |
| Incubation Time | 18–24 hours | [1] |
| Cylinder/Well Diameter | 8 mm | [1] |
| Sample/Standard Volume | 100 µL | [1] |
| Example Linearity Range | 16.0–64.0 µg/mL (for similar fluoroquinolone) | [5][6] |
Assay Validation
To ensure the reliability of results, the assay should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The ability of the assay to elicit results that are directly proportional to the concentration of the analyte. A regression analysis should demonstrate a high correlation coefficient (r).[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the Relative Standard Deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses.[5][11]
-
Accuracy: The closeness of the test results to the true value. It can be assessed by recovery studies, analyzing samples with known amounts of spiked this compound.[5]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., serum matrix, metabolites) that may be expected to be present.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, pH of the buffer, inoculum concentration), providing an indication of its reliability during normal usage.[5]
Workflow Visualization
The following diagram illustrates the experimental workflow for the this compound microbiological assay.
Caption: Experimental workflow for the cylinder-plate microbiological assay.
References
- 1. Research Journal of Pharmacology [makhillpublications.co]
- 2. uspnf.com [uspnf.com]
- 3. Microbiological assay of antibiotics | PPTX [slideshare.net]
- 4. agriculture.gov.au [agriculture.gov.au]
- 5. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Canine Model for Pyoderma to Test Ibafloxacin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canine pyoderma, a common bacterial skin infection predominantly caused by Staphylococcus pseudintermedius, presents a significant challenge in veterinary medicine due to increasing antimicrobial resistance.[1][2] To facilitate the development of novel therapeutic strategies, a reliable and reproducible canine model of pyoderma is essential. This document provides detailed application notes and protocols for establishing a canine model of superficial pyoderma and evaluating the efficacy of Ibafloxacin, a fluoroquinolone antibiotic. This compound has demonstrated efficacy in treating canine pyoderma in clinical settings.[3][4]
These protocols outline the induction of pyoderma, treatment administration, and subsequent evaluation of clinical, microbiological, and inflammatory parameters. The provided methodologies are intended to offer a standardized framework for preclinical efficacy studies.
Experimental Design and Workflow
The overall experimental design involves the induction of pyoderma in healthy dogs, followed by treatment with either this compound or a placebo. Throughout the study, various parameters are monitored to assess the progression of the infection and the therapeutic effect of the treatment.
Caption: Experimental workflow for the canine pyoderma model and this compound efficacy testing.
Signaling Pathway in Canine Pyoderma
Bacterial infection of the skin, primarily by S. pseudintermedius, triggers an inflammatory cascade. Bacterial components are recognized by host pattern recognition receptors, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These cytokines orchestrate the recruitment of neutrophils to the site of infection, resulting in the characteristic pustules of pyoderma.
Caption: Simplified inflammatory signaling pathway in canine pyoderma.
Experimental Protocols
Animal Model
-
Species: Beagle dogs, 6-12 months of age, of either sex.
-
Housing: Animals should be housed individually in conditions compliant with institutional animal care and use committee (IACUC) guidelines.
-
Acclimatization: A minimum of 7 days of acclimatization is required before the start of the study.
Induction of Superficial Pyoderma
This protocol is adapted from established methods for creating a canine superficial pyoderma model.[1][5][6]
-
Bacterial Strain: A well-characterized, methicillin-susceptible strain of Staphylococcus pseudintermedius.
-
Inoculum Preparation:
-
Culture S. pseudintermedius on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Harvest bacterial colonies and suspend in sterile phosphate-buffered saline (PBS).
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Induction Procedure (Day 0):
-
Anesthetize or sedate the dogs as per approved institutional protocols.
-
Clip the hair on a designated area of the lateral thorax (e.g., 10 cm x 10 cm).
-
Perform tape stripping of the clipped area 10-15 times to disrupt the stratum corneum.
-
Topically apply 1 mL of the bacterial suspension onto the stripped skin.
-
Immediately following application, use a sterile dermaroller (microneedle size: 500 µm) to create microabrasions in the skin, facilitating bacterial entry.[1][6]
-
Allow the area to air dry.
-
Monitor the animals for the development of papules and pustules, which are typically expected within 24-48 hours.[1][6]
-
Treatment Protocol
-
Grouping: Randomly assign dogs to a treatment group (this compound) and a control group (placebo).
-
Dosage and Administration:
-
This compound Group: Administer this compound orally at a dose of 15 mg/kg body weight once daily.[3]
-
Placebo Group: Administer a placebo (e.g., sugar pill) orally once daily.
-
-
Treatment Duration: The treatment period will be for 21 days.
Efficacy Evaluation
-
Frequency: Perform clinical scoring on Days 0 (baseline), 3, 7, 14, and 21.
-
Parameters: Use a validated scoring system to assess the severity of pyoderma, including erythema, papules, pustules, crusts, and alopecia. Each parameter can be scored on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Sampling: On the designated assessment days, collect skin surface swabs from the infected area for bacterial culture.
-
Procedure:
-
Moisten a sterile swab with sterile saline.
-
Firmly rub the swab over a defined area of the lesion.
-
Place the swab in a transport medium.
-
Plate the samples on appropriate agar and incubate for 24-48 hours at 37°C.
-
Perform colony counts (CFU/mL) and confirm the identity of the bacteria.
-
-
Sampling: Collect 4-mm punch biopsies from a representative lesion at the end of the study (Day 21).
-
Procedure:
-
Administer local anesthesia.
-
Collect the biopsy and fix it in 10% neutral buffered formalin.
-
Process the tissue for routine paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the sections for the presence and severity of neutrophilic inflammation, bacterial colonies, and other features of pyoderma.
-
-
Sampling: Collect 4-mm punch biopsies on Days 0, 7, and 21.
-
Procedure:
-
Immediately snap-freeze the biopsy samples in liquid nitrogen and store them at -80°C.
-
Homogenize the tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Measure the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Use commercially available canine-specific ELISA kits to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the tissue lysates, following the manufacturer's instructions.
-
-
Sampling: Collect 4-mm punch biopsies on Days 0, 7, and 21 and store them in an RNA stabilization solution.
-
Procedure:
-
Extract total RNA from the skin biopsies using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using canine-specific primers for target genes (TNF-α, IL-1β, IL-6, IL-8) and a validated reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the this compound and placebo groups at different time points.
Table 1: Clinical Scores (Mean ± SD)
| Timepoint | This compound Group | Placebo Group |
| Day 0 | ||
| Day 3 | ||
| Day 7 | ||
| Day 14 | ||
| Day 21 |
Table 2: Bacterial Counts (Mean CFU/mL ± SD)
| Timepoint | This compound Group | Placebo Group |
| Day 0 | ||
| Day 3 | ||
| Day 7 | ||
| Day 14 | ||
| Day 21 |
Table 3: Inflammatory Cytokine Levels (pg/mg protein ± SD)
| Cytokine | Timepoint | This compound Group | Placebo Group |
| TNF-α | Day 0 | ||
| Day 7 | |||
| Day 21 | |||
| IL-1β | Day 0 | ||
| Day 7 | |||
| Day 21 | |||
| IL-6 | Day 0 | ||
| Day 7 | |||
| Day 21 |
Table 4: Relative Gene Expression (Fold Change ± SD)
| Gene | Timepoint | This compound Group | Placebo Group |
| TNF-α | Day 7 | ||
| Day 21 | |||
| IL-1β | Day 7 | ||
| Day 21 | |||
| IL-6 | Day 7 | ||
| Day 21 | |||
| IL-8 | Day 7 | ||
| Day 21 |
Conclusion
The protocols described provide a comprehensive framework for establishing a canine pyoderma model and assessing the efficacy of therapeutic interventions like this compound. Consistent application of these methods will yield robust and reproducible data, aiding in the development of new treatments for this common and often challenging canine skin disease.
References
- 1. Evaluation of C-reactive protein as an inflammatory marker of pemphigus foliaceus and superficial pyoderma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine response to killed Staphylococcus pseudintermedius antigen in dogs with skin diseases [arccjournals.com]
- 4. rndsystems.com [rndsystems.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Canine IL-6 ELISA Kit (ECIL6) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Time-Kill Kinetic Assays of Ibafloxacin Against Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-kill kinetic assays are a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of bacterial killing over time, elucidating whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). For fluoroquinolones such as Ibafloxacin, a synthetic antibiotic, understanding its kill kinetics against key veterinary pathogens is paramount for establishing effective dosing regimens and predicting clinical outcomes. This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] This application note provides a detailed protocol for performing time-kill kinetic assays with this compound against common bacterial isolates and guidance on data interpretation and presentation.
Principle of the Assay
The time-kill kinetic assay involves exposing a standardized inoculum of a bacterial isolate to various concentrations of this compound, typically multiples of its Minimum Inhibitory Concentration (MIC). At specified time intervals, aliquots are withdrawn, and the antimicrobial agent is neutralized. The surviving bacteria are then quantified by plating and colony counting. The change in viable bacterial count (log10 CFU/mL) over time is plotted to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[2]
Data Presentation
The quantitative data from time-kill kinetic assays should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and various bacterial isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacterial Isolates
| Bacterial Isolate | Strain ID | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.12 | 0.25 | 0.06 - 0.5 |
| Staphylococcus pseudintermedius | Clinical Isolate | 0.06 | 0.12 | 0.03 - 0.25 |
| Escherichia coli | ATCC 25922 | ≤0.016 | 0.03 | ≤0.016 - 0.125 |
| Pasteurella multocida | Clinical Isolate | ≤0.016 | ≤0.016 | ≤0.016 - 0.031 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | 4 | 0.5 - >8 |
Note: MIC values are representative and may vary between studies and geographical locations. It is recommended to determine the MIC for each specific isolate prior to conducting time-kill assays.
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus (ATCC 29213)
| This compound Concentration | Time (hours) | Mean Log10 CFU/mL | Log10 Reduction from Initial Inoculum |
| Growth Control | 0 | 5.72 | - |
| 2 | 6.85 | - | |
| 4 | 7.91 | - | |
| 8 | 8.54 | - | |
| 24 | 8.62 | - | |
| 0.5 x MIC | 0 | 5.70 | - |
| 2 | 5.65 | 0.05 | |
| 4 | 5.58 | 0.12 | |
| 8 | 5.45 | 0.25 | |
| 24 | 5.30 | 0.40 | |
| 1 x MIC | 0 | 5.71 | - |
| 2 | 4.89 | 0.82 | |
| 4 | 3.65 | 2.06 | |
| 8 | 2.88 | 2.83 | |
| 24 | <2.00 | >3.71 | |
| 2 x MIC | 0 | 5.69 | - |
| 2 | 3.45 | 2.24 | |
| 4 | 2.15 | 3.54 | |
| 8 | <2.00 | >3.69 | |
| 24 | <2.00 | >3.69 | |
| 4 x MIC | 0 | 5.73 | - |
| 2 | 2.88 | 2.85 | |
| 4 | <2.00 | >3.73 | |
| 8 | <2.00 | >3.73 | |
| 24 | <2.00 | >3.73 |
Note: The lower limit of detection is typically 2.00 log10 CFU/mL.
Table 3: Time Required for a 3-log10 Reduction (Bactericidal Activity) by Fluoroquinolones against Different Bacterial Groups
| Bacterial Group | Time to Achieve 3-log10 Kill |
| Enterobacteriaceae (E. coli, Klebsiella pneumoniae) | ~1.5 hours |
| Staphylococci (S. aureus) | ~4 to 6 hours |
| Streptococci and Enterococci | ≥6 hours |
Source: Adapted from comparative studies of fluoroquinolones.[3]
Experimental Protocols
Materials
-
This compound analytical standard
-
Bacterial isolates (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and relevant clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (35 ± 2°C), with shaking capabilities
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile spreaders or automated plater
-
Timer
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in 5 mL of sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
Time-Kill Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve the desired test concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Dispense the appropriate volume of CAMHB with the corresponding this compound concentration into sterile tubes. Include a growth control tube containing only CAMHB without any antibiotic.
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve a final volume and the target starting density of ~5 x 10⁵ CFU/mL.
-
Vortex each tube gently to ensure thorough mixing.
-
Incubate all tubes at 35 ± 2°C. Shaking incubation (e.g., 150 rpm) is often used to ensure aeration and prevent bacterial sedimentation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS to reduce the bacterial concentration to a countable range.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Following incubation, count the colonies on the plates that have between 30 and 300 colonies.
-
Calculate the number of CFU/mL for each time point and concentration. The formula is: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow for Time-Kill Kinetic Assay
Caption: Experimental workflow for the time-kill kinetic assay.
References
- 1. Antimicrobial Resistance of Escherichia coli, Enterococci, Pseudomonas aeruginosa, and Staphylococcus aureus from Raw Fish and Seafood Imported into Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative quantification of the in vitro activity of veterinary fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ibafloxacin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the low aqueous solubility of Ibafloxacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
A1: this compound is a fluoroquinolone antibiotic used in veterinary medicine.[1] Its chemical structure, a relatively non-polar polycyclic molecule, contributes to its poor solubility in water.[2][3] Like many drugs in the Biopharmaceutical Classification System (BCS) Class II or IV, its limited aqueous solubility can be a significant barrier to achieving desired concentrations in in vitro experiments and can affect bioavailability in formulations.[4][5]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound, like other fluoroquinolones, is highly pH-dependent.[4] These compounds are amphoteric, meaning they have both acidic (carboxylic acid group) and basic (amine group) functionalities. They exhibit minimum solubility at their isoelectric point and increased solubility in both acidic and basic conditions. For many fluoroquinolones, solubility is significantly enhanced at an acidic pH where the molecule becomes protonated and forms a more soluble salt.[4][6][7]
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several effective strategies can be employed to overcome this compound's solubility issues:
-
pH Adjustment: Preparing solutions in acidic buffers (e.g., pH < 6) can significantly increase solubility.[6]
-
Co-solvency: Using water-miscible organic solvents such as DMSO, PEG 300, or ethanol (B145695) can help dissolve the compound.[8][9]
-
Complexation: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[10][11]
-
Solid Dispersions: Creating a solid dispersion involves dispersing this compound in a hydrophilic polymer matrix. This can convert the drug from a stable crystalline form to a more soluble amorphous state, thereby enhancing its dissolution rate.[12][13]
Q4: How should I prepare a stock solution of this compound for my experiments?
A4: For a standard stock solution, it is recommended to use a co-solvent. A common starting point is to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-40 mg/mL).[8] This stock can then be diluted with the aqueous experimental medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. For applications requiring the absence of organic solvents, pH adjustment or complexation methods should be considered.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer.
| Possible Cause | Suggested Solution |
| pH of the buffer is near the isoelectric point of this compound. | Adjust the pH of your buffer. Lower the pH to below 6.0 using a suitable acid (e.g., HCl, citric acid). Verify the final pH after dissolution.[6][7] |
| Insufficient mixing or sonication. | Ensure vigorous vortexing. If the powder persists, use a bath sonicator for 5-10 minutes to aid dissolution.[8] |
| Concentration exceeds the solubility limit under current conditions. | Recalculate the required concentration. If a high concentration is necessary, you must employ a solubility enhancement technique such as co-solvents or cyclodextrin (B1172386) complexation.[9][14] |
Problem: My this compound solution appears cloudy or forms a precipitate after preparation or upon storage.
| Possible Cause | Suggested Solution |
| Supersaturation and Precipitation. | The solution was initially supersaturated and is now crashing out. This is common when diluting a concentrated organic stock solution into an aqueous medium. Reduce the final concentration or increase the percentage of co-solvent. Alternatively, use a stabilizing polymer or cyclodextrin to maintain the supersaturated state.[5] |
| Change in Temperature. | Solubility is temperature-dependent. If the solution was prepared warm, it might precipitate upon cooling to room temperature or 4°C. Prepare the solution at the temperature of use or gently warm it before use to redissolve the precipitate.[14] |
| pH Shift. | The pH of the solution may have shifted over time (e.g., due to CO₂ absorption from the air). Re-measure and adjust the pH of the solution. Store solutions in tightly sealed containers. |
| Drug Degradation. | This compound may be degrading, leading to less soluble byproducts. This can be investigated with forced degradation studies.[15] Prepare fresh solutions for critical experiments and store stock solutions protected from light at -20°C or -80°C.[8] |
Problem: I am observing chemical degradation of this compound in my solution.
| Possible Cause | Suggested Solution |
| Hydrolysis. | The drug may be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline).[16] Determine the pH-stability profile of this compound. Prepare solutions in buffers where the drug exhibits maximum stability. |
| Oxidation. | The solution may be exposed to oxidizing agents or conditions. Prepare solutions using de-gassed buffers and consider adding antioxidants if compatible with your experimental system. Store under an inert atmosphere (e.g., nitrogen or argon).[17] |
| Photodegradation. | Fluoroquinolones are known to be sensitive to light.[10] Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄FNO₃ | [1][2] |
| Molar Mass | 275.28 g/mol | [2][3] |
| Appearance | Solid, Yellow | [8] |
| Stereochemistry | Racemic Mixture | [18][19] |
Table 2: Comparison of Potential Solubility Enhancement Strategies for Fluoroquinolones
| Method | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment (to acidic) | 10 - 100x | Simple, cost-effective. | May not be suitable for pH-sensitive assays or physiological conditions.[4] |
| Co-solvents (e.g., DMSO, PEG) | Variable (depends on co-solvent and %) | Easy to prepare high-concentration stock solutions. | Co-solvent may interfere with biological assays.[8][9] |
| β-Cyclodextrin Complexation | 2 - 10x | Generally biocompatible, can improve stability.[10] | Moderate increase in solubility, requires specific protocol for complex formation.[11][20] |
| Solid Dispersion | >100x | Significant increase in dissolution rate and apparent solubility.[21] | Requires specialized formulation techniques (e.g., solvent evaporation, spray drying).[12] |
Note: Data is generalized for the fluoroquinolone class where specific data for this compound is not publicly available.
Diagrams and Workflows
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Experimental workflow for preparing a solid dispersion.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
-
Materials: this compound powder, a series of buffers (e.g., citrate, phosphate) covering a pH range of 2 to 10, a calibrated pH meter, shaker/incubator, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Methodology:
-
Prepare a series of aqueous buffers at different pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound powder to a fixed volume (e.g., 5 mL) of each buffer in separate sealed vials. Ensure enough solid is present to achieve saturation.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.[22]
-
Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value.
-
Protocol 2: Preparation of this compound-Cyclodextrin (β-CD) Inclusion Complex (Kneading Method)
-
Materials: this compound, β-Cyclodextrin (β-CD), deionized water, ethanol, mortar and pestle, vacuum oven.
-
Methodology:
-
Calculate the required amounts of this compound and β-CD for a specific molar ratio (commonly 1:1 or 1:2).
-
Place the β-CD in a mortar and add a small amount of water to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly for 45-60 minutes. During kneading, add a small amount of ethanol to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle and store it in a desiccator.
-
The resulting powder can be tested for enhanced aqueous solubility compared to the physical mixture or pure drug.
-
Protocol 3: Quantification of this compound by HPLC-UV
This is a general protocol and should be optimized and validated for specific experimental needs.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[23]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 buffer (e.g., 0.1% phosphoric acid in water). The ratio should be optimized for good peak shape and retention time (e.g., 40:60 v/v Acetonitrile:Buffer).[23]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~280-330 nm (scan for this compound's absorbance maximum). An excitation wavelength of 330 nm and an emission wavelength of 368 nm can be used for fluorescence detection for higher sensitivity.[23]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Prepare experimental samples (e.g., from solubility studies) and dilute them with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the prepared samples and determine their concentration from the calibration curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H14FNO3 | CID 71186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mwiah.com [mwiah.com]
- 7. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 8. Ibafloxacine | Antifungal | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Ofloxacin/beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
- 17. pharmtech.com [pharmtech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacokinetics of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrin complexation for affinity-based antibiotic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics and milk penetration of this compound after intravenous administration to lactating goats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ibafloxacin dosage to minimize adverse effects in cats
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with ibafloxacin in feline models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to dosage optimization and the minimization of adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to a bactericidal effect.[1] The microbiological activity of this compound resides primarily in its S-enantiomer.[2]
Q2: What is a recommended dosage of this compound for experimental studies in cats?
A2: A dosage of 15 mg/kg body weight administered orally once daily has been used in pharmacokinetic studies in cats and was reported to be well-tolerated in single and repeated dose administrations.[3][4] This dosage was also specified in documentation for the veterinary medicinal product Ibaflin.[5] However, it is crucial to note that this product is no longer authorized, and further dose-finding studies for specific pathogens are recommended.
Q3: What are the known pharmacokinetic parameters of this compound in cats at the 15 mg/kg dosage?
A3: Following a single oral administration of 15 mg/kg, this compound is rapidly absorbed. Key pharmacokinetic parameters are summarized in the table below.[3] It is important to note that repeated administration can lead to a twofold increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound and its metabolites.[4]
Q4: What are the primary adverse effects associated with fluoroquinolones, including potentially this compound, in cats?
A4: The most significant and well-documented adverse effect of fluoroquinolones in cats is dose-dependent retinal degeneration, which can lead to blindness.[1][6] This is due to a species-specific functional defect in the ABCG2 transporter protein at the blood-retinal barrier, leading to an accumulation of the drug in the retina.[7][8] Other potential adverse effects, common to many antibiotics, include gastrointestinal disturbances such as vomiting, diarrhea, and anorexia.[3]
Q5: How can the risk of retinal toxicity be minimized in feline studies with this compound?
A5: Minimizing the risk of retinal toxicity involves careful dose optimization. It is recommended to use the lowest effective dose based on the susceptibility of the target pathogen.[9] Researchers should avoid exceeding the recommended dosage and consider the potential for drug accumulation with repeated dosing.[4] Regular ophthalmic examinations are crucial for early detection of any retinal changes. Cats with pre-existing renal insufficiency may be at a higher risk due to decreased drug clearance and should be monitored closely.[10]
Troubleshooting Guide for Experimental Studies
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal Upset (Vomiting, Diarrhea, Anorexia) | Direct irritation from the oral formulation or disruption of gut flora. | - Administer this compound with a small meal to reduce gastrointestinal irritation.[4]- Ensure adequate hydration.- If symptoms are severe or persistent, consider dose reduction or discontinuation and consult with the study veterinarian. |
| Sudden Blindness, Dilated Pupils (Mydriasis), Bumping into Objects | Fluoroquinolone-induced retinal toxicity. | - Immediately discontinue this compound administration. - Move the cat to a dimly lit environment to minimize further photoreceptor damage.- Schedule an urgent ophthalmic examination by a veterinary ophthalmologist to confirm retinal degeneration.[11]- Document all findings and report them to the relevant institutional animal care and use committee. |
| Lack of Efficacy | - Bacterial resistance.- Sub-optimal dosage.- Poor absorption. | - Confirm the susceptibility of the bacterial isolate to this compound using MIC testing.[2]- Re-evaluate the dosage regimen. Consider that food can promote the absorption of this compound.[3][4]- Assess for any concurrent conditions that may be affecting drug absorption or the cat's immune response. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Cats
| Parameter | Value (following a single 15 mg/kg oral dose) | Reference |
| Time to Maximum Concentration (tmax) | 2-3 hours | [3] |
| Maximum Concentration (Cmax) of R-ibafloxacin | ~ 2.1 µg/mL | [3] |
| Maximum Concentration (Cmax) of S-ibafloxacin | ~ 1.6 µg/mL | [3] |
| Metabolites | 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin | [3] |
| Effect of Food | Promotes absorption, doubling Cmax and increasing AUC | [3] |
Table 2: Susceptibility of Common Feline Pathogens to this compound
| Bacterial Species | MIC90 (µg/mL) | Interpretation | Reference |
| Escherichia coli | ≤ 0.5 | Susceptible | [2] |
| Pasteurella spp. | ≤ 0.5 | Susceptible | [2] |
| Klebsiella spp. | ≤ 0.5 | Susceptible | [2] |
| Staphylococcus spp. | ≤ 0.5 | Susceptible | [2] |
| Pseudomonas aeruginosa | - | Intrinsically Resistant | [2] |
| Proteus mirabilis | - | Intrinsically Resistant | [2] |
| Streptococcus spp. | - | Intrinsically Resistant | [2] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Oral this compound in Cats
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy adult cats.
Methodology:
-
Animal Selection: Use healthy, adult domestic cats with no abnormalities on physical examination and baseline bloodwork (complete blood count and serum biochemistry).
-
Acclimation: Acclimate cats to the housing and handling procedures for at least one week prior to the study.
-
Dosing: Administer a single oral dose of 15 mg/kg this compound. The formulation (e.g., oral gel, tablet) should be recorded. Note whether the dose is administered in a fasted or fed state.
-
Blood Sampling: Collect approximately 1-2 mL of whole blood into heparinized tubes from a peripheral vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.
-
Plasma Separation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound and its major metabolites using a validated method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, tmax, AUC, elimination half-life) using appropriate software.
Protocol 2: Monitoring for Adverse Effects in a Multi-Dose this compound Study
Objective: To assess the safety and tolerability of repeated oral doses of this compound in cats.
Methodology:
-
Baseline Assessment: Before initiating the study, perform a thorough physical examination, complete blood count, serum biochemistry profile, and a baseline ophthalmic examination for all cats.
-
Dosing: Administer the selected oral dose of this compound once daily for the duration of the study (e.g., 14 or 28 days).
-
Daily Clinical Monitoring: Observe each cat at least twice daily for general well-being, appetite, water intake, urination, defecation, and any signs of gastrointestinal upset (vomiting, diarrhea).
-
Weekly Physical Examinations: Conduct a full physical examination once a week.
-
Bloodwork: Collect blood samples for a complete blood count and serum biochemistry profile at the midpoint and end of the study to monitor for any systemic toxicities.
-
Adverse Event Recording: Document any observed adverse events in detail, including the date and time of onset, duration, severity, and any actions taken.
Mandatory Visualizations
Caption: Proposed signaling pathway for fluoroquinolone-induced retinal toxicity in cats.
Caption: Experimental workflow for a multi-dose this compound safety study in cats.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pharmacokinetics of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amrvetcollective.com [amrvetcollective.com]
- 5. Retinal and ocular toxicity in ocular application of drugs and chemicals--part I: animal models and toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aaha.org [aaha.org]
- 7. American Association of Feline Practitioners basic guidelines of judicious therapeutic use of antimicrobials in cats (approved by the AVMA executive board, June 2001) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update in feline therapeutics: Clinical use of 10 emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arsi.umn.edu [arsi.umn.edu]
- 10. Retinal and Ocular Toxicity in Ocular Application of Drugs and Chemicals – Part I: Animal Models and Toxicity Assays | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ibafloxacin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibafloxacin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fluoroquinolone antibiotic developed for veterinary use.[1] Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, repair, and recombination. By targeting this enzyme, this compound disrupts bacterial DNA synthesis, leading to a bactericidal effect.
Q2: Are there official CLSI-approved MIC quality control (QC) ranges for this compound?
As of our latest review, specific MIC quality control ranges for this compound are not published in the Clinical and Laboratory Standards Institute (CLSI) documents, such as VET01S.[2][3][4] While CLSI provides QC ranges for other veterinary fluoroquinolones, ranges for this compound have not been established.[5][6] Therefore, laboratories must establish their own in-house QC ranges for this compound MIC assays.
Q3: Which standard QC strains should I use for this compound MIC assays?
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Q4: What are the expected MIC values of this compound against common veterinary pathogens?
Published studies have determined the MIC50 and MIC90 values of this compound for various bacterial isolates from canines and felines. These values provide an expected range of activity for this antimicrobial agent.
Data Presentation
Table 1: this compound MIC50 and MIC90 Data for Canine Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pasteurella spp. | - | 0.5 |
| Escherichia coli | - | 0.5 |
| Klebsiella spp. | - | 0.5 |
| Proteus spp. | - | 0.5 |
| Staphylococcus spp. | - | 0.5 |
| Bordetella bronchiseptica | 4 | - |
| Enterococcus spp. | 4 | - |
Source: Data compiled from published veterinary research.[1]
Table 2: this compound MIC50 and MIC90 Data for Feline Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | ≤0.5 |
| Pasteurella spp. | - | ≤0.5 |
| Klebsiella spp. | - | ≤0.5 |
| Staphylococcus spp. | - | ≤0.5 |
Source: Data compiled from published veterinary research.[9]
Troubleshooting Inconsistent this compound MIC Assay Results
Inconsistent results in MIC assays can arise from various factors. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Inconsistent MIC values for QC strains or test isolates between replicates.
-
Possible Cause 1: Inaccurate Inoculum Preparation. The density of the bacterial suspension is critical for accurate MIC results. An inoculum that is too dense can lead to falsely high MICs, while an inoculum that is too dilute can result in falsely low MICs.
-
Troubleshooting:
-
Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.
-
Vortex the bacterial suspension thoroughly before each dilution step to ensure a homogenous mixture.
-
Prepare the final inoculum in the recommended broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and use it within 15 minutes of preparation.
-
-
-
Possible Cause 2: Contamination. Contamination of the bacterial culture, media, or reagents can lead to unexpected growth patterns and erroneous MIC readings.
-
Troubleshooting:
-
Perform a purity check of the inoculum by streaking it onto an appropriate agar (B569324) plate.
-
Use strict aseptic techniques throughout the entire procedure.
-
Ensure all media, reagents, and consumables are sterile.
-
-
-
Possible Cause 3: this compound Stock Solution Issues. Degradation or precipitation of the this compound stock solution can lead to inaccurate concentrations in the assay.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound.
-
Ensure the antibiotic powder is fully dissolved in the appropriate solvent.
-
Store stock solutions at the recommended temperature and protect them from light.
-
-
-
Possible Cause 4: Pipetting Errors. Inaccurate or inconsistent pipetting can introduce significant variability in the assay.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure complete mixing of the antibiotic dilutions in the microtiter plate wells.
-
-
Problem 2: "Skipped wells" - growth in wells with higher antibiotic concentrations and no growth in wells with lower concentrations.
-
Possible Cause 1: Contamination. A single contaminated well can lead to this phenomenon.
-
Troubleshooting:
-
Review aseptic techniques and ensure the sterility of all materials.
-
-
-
Possible Cause 2: Inoculum Splashing. Splashing of the inoculum between wells during plate preparation can lead to inconsistent results.
-
Troubleshooting:
-
Be careful during the inoculation of the microtiter plate to avoid cross-contamination between wells.
-
-
Problem 3: No growth in the positive control well.
-
Possible Cause 1: Inactive Inoculum. The bacterial culture may not be viable.
-
Troubleshooting:
-
Use a fresh, actively growing bacterial culture for inoculum preparation.
-
Ensure the correct growth medium and incubation conditions are used.
-
-
-
Possible Cause 2: Incorrect Media. The growth medium may not be suitable for the test organism.
-
Troubleshooting:
-
Verify that the correct type of Mueller-Hinton Broth is being used and that it is prepared according to the manufacturer's instructions.
-
-
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Based on CLSI Guidelines)
This protocol outlines the steps for performing a broth microdilution MIC assay for this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Microtiter Plates:
-
Prepare serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized inoculum to each well of the microtiter plate (except the negative control well).
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The negative control well should be clear, and the positive control well should show turbidity.
-
Establishing In-house Quality Control Ranges
Since official CLSI QC ranges for this compound are not available, each laboratory should establish its own internal QC ranges.[7][8]
-
Select QC Strains: Choose the appropriate ATCC® QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).
-
Perform Replicate Testing: Test the selected QC strains with this compound for at least 20 consecutive days.
-
Data Analysis:
-
Record the MIC value for each replicate.
-
The acceptable QC range should encompass at least 95% of the obtained MIC values.
-
The range should not exceed a 3-log₂ dilution range (e.g., if the mode is 0.5 µg/mL, the range could be 0.25 - 1 µg/mL).
-
-
Documentation: Document the established in-house QC ranges and the procedure used to determine them.
-
Ongoing Monitoring: Routinely test the QC strains with each batch of MIC assays to ensure the results fall within the established in-house range.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution MIC assay workflow.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 1. In vitro and in vivo pharmacodynamic properties of the fluoroquinolone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. NCCLS Quality Control Values for Veterinary-Use Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Ibafloxacin Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and optimizing the oral bioavailability of Ibafloxacin formulations. Given the limited publicly available data on the specific solubility and permeability of this compound, this guide leverages data from Ciprofloxacin, a structurally and functionally similar fluoroquinolone antibiotic, as a reasonable proxy for quantitative examples and experimental benchmarks. This approach allows for a data-driven framework to guide your formulation development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of my this compound formulation?
A1: Poor oral bioavailability of this compound, a fluoroquinolone antibiotic, is likely attributed to its physicochemical properties. Fluoroquinolones can exhibit poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a critical step for absorption. Additionally, like other drugs, this compound may be susceptible to pre-systemic metabolism in the gut wall and liver, and may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen, thereby reducing net absorption.
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A2: To determine the BCS class of this compound, you need to experimentally measure its aqueous solubility and intestinal permeability. Based on its structural similarity to other fluoroquinolones, it is anticipated to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. The experimental protocols for determining solubility and permeability are provided in this guide.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: For a poorly soluble compound like this compound, several formulation strategies can be employed:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions or microemulsions in the GI tract, which can improve the solubilization and absorption of lipophilic drugs.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.
Q4: My in vitro dissolution results are highly variable. What could be the cause?
A4: High variability in dissolution testing for poorly soluble drugs is a common issue. Potential causes include:
-
Poor wetting of the drug powder: The hydrophobic nature of the drug can prevent uniform contact with the dissolution medium.
-
Coning: The undissolved drug powder may form a cone at the bottom of the vessel, which is not effectively dispersed by the paddle.
-
Floating of the dosage form: Capsules or low-density powders may float on the surface of the dissolution medium.
-
Inadequate agitation: The paddle speed may not be sufficient to create a homogenous suspension.
Q5: How can I assess if this compound is a substrate for efflux pumps like P-glycoprotein?
A5: The Caco-2 cell permeability assay is the gold standard for this assessment. By measuring the bidirectional transport of this compound across a Caco-2 cell monolayer (from the apical to the basolateral side and vice versa), you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the drug is actively transported out of the cells, likely by P-gp or other efflux pumps.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving the pure drug substance in aqueous buffers.
-
Low drug loading in aqueous-based formulations.
-
Incomplete dissolution in in vitro release studies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Corrective Actions:
-
pH Modification: If this compound's solubility is pH-dependent, incorporating pH-modifying excipients into the formulation can create a more favorable microenvironment for dissolution in the GI tract.
-
Co-solvents and Surfactants: The use of co-solvents (e.g., propylene (B89431) glycol, ethanol) and surfactants (e.g., Tween 80, Cremophor EL) can significantly increase the solubility of poorly soluble drugs.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state within a polymer matrix can lead to a supersaturated solution upon dissolution, thereby enhancing absorption.
-
Lipid-Based Formulations: For lipophilic drugs, SEDDS can improve solubility and facilitate absorption through the lymphatic pathway.
Issue 2: Poor In Vitro Dissolution Profile
Symptoms:
-
Incomplete drug release from the dosage form.
-
High variability in dissolution data.
-
Failure to meet dissolution specifications.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vitro dissolution.
Corrective Actions:
-
Method Optimization: Ensure the dissolution method is appropriate for a poorly soluble drug. This may involve adding a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to ensure sink conditions and increasing the agitation speed.
-
Formulation Re-design:
-
Particle Size Reduction: Decreasing the particle size of this compound will increase its surface area and likely improve its dissolution rate.
-
Solid Dispersion: As mentioned previously, this is a powerful technique to enhance the dissolution of poorly soluble drugs.
-
SEDDS: This approach can bypass the dissolution step altogether by presenting the drug in a solubilized form.
-
Issue 3: Low In Vivo Bioavailability Despite Good In Vitro Dissolution
Symptoms:
-
Low Cmax and AUC in pharmacokinetic studies.
-
High inter-animal variability in plasma concentrations.
Troubleshooting Workflow:
Strategies to mitigate the development of Ibafloxacin resistance in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments aimed at mitigating the development of resistance to Ibafloxacin, a fluoroquinolone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vitro resistance to fluoroquinolones like this compound?
A1: The primary mechanisms of resistance to fluoroquinolones, including this compound, are typically mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce drug binding.[1][2][3][4] Another significant mechanism is the increased expression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, preventing it from reaching its target.[5][6][7][8]
Q2: What is the rationale behind using combination therapy to combat this compound resistance?
A2: Combination therapy is a promising strategy to combat the development of antibiotic resistance.[9][10] By using a second agent with a different mechanism of action, it is less likely that a bacterium will simultaneously develop resistance to both drugs.[9] Adjuvants can also be used to enhance the efficacy of the primary antibiotic; for example, an efflux pump inhibitor can be combined with this compound to increase its intracellular concentration.[11][12][13][14][15][16][17]
Q3: How can I determine the optimal concentration of an adjuvant to use with this compound?
A3: The optimal concentration of an adjuvant can be determined using a checkerboard assay, which assesses the synergistic, additive, indifferent, or antagonistic effects of two compounds in combination. This involves testing a range of concentrations of both this compound and the adjuvant to identify the combination that produces the most significant reduction in the minimum inhibitory concentration (MIC) of this compound.
Q4: What is the Mutant Prevention Concentration (MPC) and why is it important?
A4: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any resistant mutants from a large bacterial population (typically ≥10^9 CFU).[18][19][20][21] It represents a threshold above which the selection of resistant mutants is rare.[22][20] Maintaining drug concentrations above the MPC is a key strategy to minimize the emergence of resistance.[23]
Q5: My time-kill assays are showing inconsistent results. What are some potential causes?
A5: Inconsistent results in time-kill assays can arise from several factors. These include variability in the initial inoculum size, improper neutralization of the antimicrobial agent at the time of sampling, and instability of the test compound over the duration of the experiment.[24][25][26] Ensure your inoculum is in the logarithmic growth phase and that your neutralizing agent has been validated for effectiveness.[25]
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial suspension is critical for reproducible MIC results.[27][28][29]
-
Possible Cause 2: Media and incubation conditions. The type of media and incubation conditions can affect bacterial growth and antibiotic activity.
-
Possible Cause 3: this compound solution degradation. Improper storage or handling of the this compound stock solution can lead to loss of potency.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and store them in appropriate conditions (e.g., protected from light, at the recommended temperature). Perform a quality control check with a reference bacterial strain with a known MIC range for this compound.
-
Issue 2: No significant reduction in this compound MIC when combined with a potential efflux pump inhibitor (EPI).
-
Possible Cause 1: The target efflux pump is not the primary mechanism of resistance. The bacterial strain may have developed resistance through other mechanisms, such as target site mutations.
-
Troubleshooting Step: Characterize the resistance mechanism of your bacterial strain. This can be done through genetic sequencing of the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.
-
-
Possible Cause 2: The EPI is not effective against the specific efflux pump(s) in your bacterial strain. Different bacteria possess different families of efflux pumps.[6][7][17]
-
Possible Cause 3: The concentration of the EPI is suboptimal.
-
Troubleshooting Step: Perform a dose-response experiment with the EPI alone to determine its intrinsic antimicrobial activity and potential toxicity. Then, use a checkerboard assay to evaluate a range of EPI concentrations in combination with this compound.
-
Data Presentation
Table 1: Hypothetical MIC and MPC Data for this compound Alone and in Combination with Adjuvant X against E. coli ATCC 25922
| Treatment | MIC (µg/mL) | MPC (µg/mL) | Mutant Selection Window (MPC/MIC) |
| This compound Alone | 2 | 16 | 8 |
| This compound + Adjuvant X (10 µg/mL) | 0.5 | 2 | 4 |
Table 2: Hypothetical Time-Kill Assay Data for this compound against a Resistant Strain of S. aureus
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound 4x MIC) | Log10 CFU/mL (this compound 4x MIC + Adjuvant Y) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 4.8 |
| 4 | 7.8 | 5.3 | 3.5 |
| 8 | 8.9 | 5.1 | <2 (Limit of Detection) |
| 24 | 9.2 | 5.0 | <2 (Limit of Detection) |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[28][29][30][31]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Prepare Microtiter Plate: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells A1 through H11 of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to well A1, mix, and then transfer 50 µL from well A1 to B1. Continue this two-fold serial dilution down to well H1. Discard the final 50 µL from well H1. This will create a range of this compound concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (A1-H11), resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL. Well H12 should contain only broth and inoculum (growth control), and well G12 should contain only uninoculated broth (sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Mutant Prevention Concentration (MPC) Assay
This protocol is based on established methods for determining the MPC of antimicrobial agents.[18][20]
-
Prepare High-Density Inoculum: Grow an overnight culture of the test bacterium. Concentrate the cells by centrifugation and resuspend them in a small volume of saline or broth to achieve a density of ≥10^10 CFU/mL.
-
Prepare Agar (B569324) Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold increasing concentrations of this compound, typically starting from the MIC value.
-
Inoculation: Plate at least 10^10 bacterial cells onto each agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Reading Results: The MPC is the lowest concentration of this compound that prevents the growth of any colonies.
Protocol 3: Time-Kill Kinetics Assay
This protocol outlines the procedure for conducting a time-kill assay to assess the bactericidal or bacteriostatic activity of an antimicrobial agent.[25][26][32][33]
-
Prepare Test Tubes: Prepare a series of sterile tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and adjust it to a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes.
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected sample by diluting it in a validated neutralizing broth. Perform serial dilutions and plate onto appropriate agar plates.
-
Enumeration: After incubation, count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[32]
Visualizations
Caption: Mechanisms of this compound action and bacterial resistance.
References
- 1. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Genomic alterations involved in fluoroquinolone resistance development in Staphylococcus aureus | PLOS One [journals.plos.org]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing treatment strategies to reduce antibiotic resistance in an in vitro epidemiological setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Bactericidal Activities of Combination Antibiotic Therapies Against Carbapenem-Resistant Klebsiella pneumoniae With Different Carbapenemases and Sequence Types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjuvants Based on Hybrid Antibiotics Overcome Resistance in Pseudomonas aeruginosa and Enhance Fluoroquinolone Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Adjuvants: Diverse Strategies for Controlling Drug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 19. Developments in the Mutant Prevention Concentration: A Novel Approach to Antimicrobial Susceptibility/Resistance Issues [harvest.usask.ca]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strategies to Minimize Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. protocols.io [protocols.io]
- 31. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 32. benchchem.com [benchchem.com]
- 33. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical challenges in Ibafloxacin metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the identification and quantification of Ibafloxacin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
A1: The primary metabolites of this compound are 7-hydroxy-ibafloxacin and 8-hydroxy-ibafloxacin. These metabolites can be excreted in urine and feces either unchanged or as glucuronide conjugates.[1][2] this compound itself is a racemic mixture of R- and S-enantiomers, with the S-enantiomer possessing greater microbiological activity.[2][3]
Q2: Which analytical techniques are most suitable for this compound metabolite analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous identification and quantification of this compound and its metabolites in complex biological matrices.[4][5] High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is also a viable and sensitive technique for quantifying this compound.[6]
Q3: What are the common challenges in analyzing this compound metabolites?
A3: Researchers may encounter several analytical challenges, including:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (plasma, urine, feces) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.
-
Low Metabolite Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.
-
Isomeric Metabolites: Differentiating between isomeric metabolites, such as 7-hydroxy- and 8-hydroxy-ibafloxacin, can be challenging and requires optimized chromatographic separation.
-
Metabolite Stability: The stability of metabolites in biological samples during collection, storage, and analysis is crucial for accurate results. Degradation can lead to underestimation of metabolite concentrations.
-
Lack of Commercial Standards: Authentic reference standards for metabolites may not always be commercially available, complicating their unequivocal identification and accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound/Metabolites | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column degradation. | - Adjust the mobile phase pH. Fluoroquinolones are often analyzed in acidic conditions (e.g., with 0.1% formic acid) to ensure good peak shape.- Use a column with end-capping to minimize silanol (B1196071) interactions.- Flush the column or replace it if it's at the end of its lifetime. |
| Low or No Signal for Metabolites | - Low concentration of metabolites in the sample.- Inefficient extraction from the biological matrix.- Ion suppression in the mass spectrometer. | - Increase the sample injection volume or use a more sensitive instrument.- Optimize the sample preparation method (e.g., try a different solid-phase extraction sorbent or liquid-liquid extraction solvent).- Improve chromatographic separation to move the metabolite peak away from co-eluting matrix components.- Use a stable isotope-labeled internal standard for the metabolite if available to compensate for ion suppression. |
| Inconsistent or Non-Reproducible Results | - Inconsistent sample preparation.- Instability of analytes in the autosampler.- Fluctuations in the LC-MS system performance. | - Ensure consistent and precise execution of the sample preparation protocol.- Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation.- Run system suitability tests before each batch of samples to ensure the instrument is performing optimally. |
| Inability to Separate Isomeric Hydroxy-Metabolites | - Suboptimal chromatographic conditions. | - Optimize the mobile phase gradient to improve resolution.- Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.- Reduce the flow rate to increase the number of theoretical plates. |
| High Background Noise in the Chromatogram | - Contamination from solvents, glassware, or the sample matrix.- Carryover from a previous injection. | - Use high-purity solvents and thoroughly clean all glassware.- Incorporate a more rigorous clean-up step in the sample preparation.- Implement a needle wash step in the autosampler with a strong solvent to reduce carryover. |
Data Presentation
The following table summarizes representative pharmacokinetic parameters for this compound and its major metabolites in dogs after a single oral administration of 15 mg/kg.
| Analyte | Matrix | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| This compound | Plasma | 6.0 | 1.5 | - |
| 7-Hydroxy-ibafloxacin | Urine & Feces | - | - | - |
| 8-Hydroxy-ibafloxacin | Urine & Feces | - | - | - |
| Data synthesized from a pharmacokinetic study in Beagle dogs.[1] The study noted high amounts of the metabolites were excreted in urine and feces. Specific concentration values for metabolites in plasma were not provided in this source. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and its metabolites in various biological matrices. These protocols are synthesized from established methods for fluoroquinolone analysis.[4][5][7][8]
Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., another fluoroquinolone not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: m/z 364 -> 318
-
7-Hydroxy-ibafloxacin: m/z 380 -> 334
-
8-Hydroxy-ibafloxacin: m/z 380 -> 334 (Specific transitions should be optimized by infusing pure standards)
-
-
Collision Energy: Optimize for each transition.
-
Source Temperature: 500°C.
-
Protocol 2: HPLC-FLD Analysis of this compound in Urine
-
Sample Preparation (Dilution and Filtration):
-
Thaw urine samples to room temperature and vortex.
-
Dilute 100 µL of urine with 900 µL of mobile phase A.
-
Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM phosphate (B84403) buffer with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 80% A and 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 330 nm.
-
Emission Wavelength: 368 nm.
-
Mandatory Visualizations
References
- 1. Pharmacokinetics of this compound following intravenous and oral administration to healthy Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov [fda.gov]
- 8. thaiscience.info [thaiscience.info]
Refinement of Ibafloxacin synthesis to improve yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Ibafloxacin to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed route for the synthesis of this compound, a tricyclic fluoroquinolone, involves the construction of the core quinolone structure followed by cyclization to form the final tricyclic system. A plausible pathway starts from a chiral substituted tetrahydroquinoline, which is then elaborated through several steps including condensation, cyclization, and hydrolysis. The S-enantiomer of this compound is known to be significantly more active than the R-enantiomer.[1]
Q2: What are the critical steps in the synthesis of this compound that can affect yield and purity?
A2: The critical steps that can significantly impact the final yield and purity of this compound are:
-
Formation of the quinolone core: This step, often a Gould-Jacobs type reaction, is crucial for establishing the basic fluoroquinolone scaffold. Incomplete reaction or side reactions can lead to a complex mixture of products.
-
N-alkylation/Cyclization: The formation of the third ring to create the benzo[ij]quinolizine structure is a key step. The efficiency of this intramolecular cyclization is highly dependent on reaction conditions.
-
Ester Hydrolysis: The final step is typically the hydrolysis of an ethyl ester to the carboxylic acid. Incomplete hydrolysis can result in the "this compound ethyl ester" impurity, while harsh conditions can lead to degradation.
-
Purification: The final purification of this compound is critical for removing any remaining impurities and achieving the desired pharmaceutical-grade purity.
Q3: What are the common impurities found in this compound synthesis and how can they be minimized?
A3: Two commonly reported impurities in this compound synthesis are defluoro this compound and this compound ethyl ester.[2]
-
Defluoro this compound: This impurity lacks the fluorine atom at the C-9 position. Its formation can be minimized by ensuring the purity of the starting materials and avoiding harsh reaction conditions that could lead to defluorination.
-
This compound Ethyl Ester: This impurity arises from incomplete hydrolysis of the ester group in the final step of the synthesis. To minimize its formation, ensure the hydrolysis reaction goes to completion by optimizing the reaction time, temperature, and concentration of the hydrolyzing agent (e.g., NaOH or HCl).[2] Monitoring the reaction by HPLC is recommended to confirm the complete conversion of the ester.
Q4: How can I improve the yield of the cyclization step to form the tricyclic core of this compound?
A4: Optimizing the intramolecular cyclization step is key to a high overall yield. Consider the following:
-
Choice of Base: The selection of an appropriate base is critical. Strong, non-nucleophilic bases are often preferred.
-
Solvent: A high-boiling point, polar aprotic solvent like DMSO or DMF can be effective.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures should be avoided to prevent side reactions. Careful temperature control is essential.
-
Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
Q5: What are the recommended analytical methods for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[2] Other useful techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of this compound and its intermediates.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low overall yield | Incomplete reaction in one or more steps. | - Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize reaction parameters (temperature, time, catalyst) for each step.- Ensure starting materials are pure and dry. |
| Degradation of intermediates or final product. | - Avoid harsh acidic or basic conditions where possible.- Keep reaction temperatures as low as feasible.- Minimize exposure of intermediates to air and moisture. | |
| Presence of Defluoro this compound impurity | Impurity in starting materials. | - Verify the purity of the fluorinated starting materials by NMR and MS.- Consider recrystallization or chromatography of starting materials if necessary. |
| Defluorination during synthesis. | - Use milder reaction conditions, particularly in steps involving strong bases or high temperatures.- Screen different catalysts or bases that are less likely to promote defluorination. | |
| Presence of this compound Ethyl Ester impurity | Incomplete hydrolysis of the ester. | - Increase the reaction time for the hydrolysis step.- Increase the concentration of the acid or base used for hydrolysis.- Consider using a different solvent system that improves the solubility of the ester.- Monitor the reaction progress by HPLC until the ester peak is no longer detectable. |
| Difficulty in purification of the final product | Presence of closely related impurities. | - Optimize the crystallization solvent system to selectively precipitate this compound.- Consider using column chromatography with an appropriate stationary and mobile phase for purification.- pH adjustment during work-up can be used to selectively precipitate the product or impurities. |
| Formation of multiple products in the cyclization step | Intermolecular side reactions competing with intramolecular cyclization. | - Perform the cyclization reaction under high-dilution conditions.- Slowly add the substrate to the reaction mixture to maintain a low concentration.- Re-evaluate the choice of base and solvent to favor the intramolecular pathway. |
Experimental Protocols
Protocol 1: Synthesis of the Quinolone Core (Gould-Jacobs Annulation)
This protocol describes a general procedure for the formation of the quinolone ring system, which is a key intermediate in the synthesis of many fluoroquinolones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (B41778) (e.g., (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline) (1.0 eq) in a suitable solvent such as ethanol (B145695).
-
Addition of Reagent: Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) dropwise to the stirred solution at room temperature.
-
Condensation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Once the condensation is complete, add a high-boiling point solvent like diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes to effect cyclization.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate. Add a non-polar solvent like hexane (B92381) to aid precipitation. Collect the solid by filtration, wash with hexane, and dry under vacuum.
Protocol 2: N-Alkylation/Intramolecular Cyclization
This protocol outlines a general method for the formation of the third ring in the this compound structure.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the quinolone intermediate (1.0 eq) and a suitable base (e.g., potassium carbonate or sodium hydride) (2.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature should be determined experimentally.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Final Ester Hydrolysis
This protocol describes the final step to obtain the carboxylic acid form of this compound.
-
Reaction Setup: In a round-bottom flask, suspend the this compound ester intermediate (1.0 eq) in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.
-
Hydrolysis: Add an excess of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., 10% NaOH solution). Heat the mixture to reflux for 4-8 hours.
-
Monitoring: Monitor the reaction by HPLC to ensure the complete disappearance of the starting ester.
-
Work-up: Cool the reaction mixture. If the reaction was performed under acidic conditions, neutralize the solution with a base (e.g., NaOH solution) to a pH of approximately 7. If performed under basic conditions, acidify with an acid (e.g., HCl) to pH 7. The product should precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and then a small amount of a cold organic solvent (e.g., ethanol or acetone).
-
Drying: Dry the purified this compound in a vacuum oven.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Managing Ibafloxacin Penetration in Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor Ibafloxacin penetration in target tissues during experiments.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common issues encountered when working with this compound.
Q1: My in vitro/in vivo experiment shows lower than expected this compound concentration in the target tissue. What are the potential causes?
Several factors can contribute to poor tissue penetration of this compound. These can be broadly categorized into drug-related and tissue-related factors.
-
Drug-Related Factors:
-
Physicochemical Properties: this compound, like other fluoroquinolones, has specific solubility, lipophilicity, and molecular weight that influence its ability to cross biological membranes.[1][2]
-
Plasma Protein Binding: A significant portion of the drug may be bound to plasma proteins, rendering it unable to diffuse into tissues.[3][4] Only the unbound fraction of the drug is active and can penetrate tissues.[5][6]
-
Efflux Transporters: The target tissue might express efflux pumps, such as P-glycoprotein (P-gp) or other ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cells, reducing its intracellular concentration.[7][8][9][10]
-
-
Tissue-Related Factors:
-
Tissue Vascularization: Poor blood flow to the target tissue will limit the delivery of the drug to the site of action.[1][11] Tissues with low vascularization, such as bone or abscesses, are generally harder for drugs to penetrate.[1]
-
Tissue Composition: The cellular and extracellular matrix composition of the tissue can create a physical barrier to drug diffusion.[12][13]
-
Inflammation: The presence of inflammation can paradoxically either increase or decrease antibiotic penetration depending on the specific tissue and the stage of inflammation.[14]
-
Specialized Barriers: Tissues like the brain, testes, and prostate have specialized barriers (e.g., the blood-brain barrier) that restrict the entry of many drugs.[5]
-
Q2: How can I assess the tissue penetration of this compound in my experimental model?
To accurately determine the concentration of this compound in a specific tissue, a robust experimental workflow is necessary. The general steps include tissue collection, homogenization, drug extraction, and quantification using a sensitive analytical method.
A common and reliable method for quantifying drug concentrations in tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18]
Q3: I suspect high plasma protein binding is limiting this compound's availability. How can I measure the unbound fraction of the drug?
Equilibrium dialysis is a commonly used method to determine the unbound fraction of a drug in plasma.[15] This technique allows for the separation of the protein-bound drug from the free drug, enabling the quantification of the latter.
Q4: What strategies can I employ to improve this compound penetration in my experiments?
Improving drug penetration can be approached from several angles:
-
Dosing Regimen Modification: Increasing the dose or altering the dosing frequency can sometimes help achieve higher tissue concentrations.[19] However, this must be balanced against potential toxicity.
-
Coadministration with a Penetration Enhancer: In some experimental models, it might be possible to use agents that modulate tissue barriers. For example, inhibitors of efflux pumps could be used to increase intracellular drug accumulation.
-
Alternative Drug Delivery Systems: For preclinical studies, formulating this compound in novel delivery systems like nanoparticles or liposomes could potentially enhance its delivery to and retention in target tissues.
-
Modulation of the Microenvironment: In certain disease models, such as solid tumors, strategies to normalize the tumor microenvironment (e.g., by improving vascularization or remodeling the extracellular matrix) could improve drug penetration.[12][13]
Data Presentation
The following tables summarize key quantitative data relevant to this compound and its tissue penetration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H14FNO3 | [20][21] |
| Molecular Weight | 275.27 g/mol | [20][21] |
| Appearance | Off-white solid | [21] |
| Melting Point | 269-272 °C | [21] |
Table 2: General Pharmacokinetic Parameters of Fluoroquinolones (as a class)
| Parameter | General Range/Description | Significance for Tissue Penetration | Reference |
| Volume of Distribution (Vd) | Varies widely; can be > 1 L/kg for some fluoroquinolones | A large Vd suggests extensive distribution into tissues. | [22] |
| Plasma Protein Binding | Generally low to moderate | Lower protein binding leads to a higher unbound fraction available for tissue penetration. | [3][23] |
| Lipophilicity | Moderate | Allows for passage through lipid cell membranes. | [2] |
| Bioavailability | Generally high for oral administration | High bioavailability ensures a significant amount of the drug reaches systemic circulation. | [19] |
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue Homogenate using LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your particular tissue type and equipment.
-
Tissue Collection and Storage:
-
Excise the target tissue immediately after euthanasia.
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissue dry, weigh it, and snap-freeze it in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Tissue Homogenization:
-
To a pre-weighed, frozen tissue sample, add a specific volume of homogenization buffer (e.g., PBS) to achieve a known tissue-to-buffer ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.
-
-
Drug Extraction (Protein Precipitation):
-
To a known volume of tissue homogenate (e.g., 100 µL), add 3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations prepared in a blank tissue homogenate matrix.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantifying this compound in tissue samples.
Caption: A logical flowchart for troubleshooting poor this compound tissue penetration.
Caption: Factors influencing intracellular this compound concentration and therapeutic effect.
References
- 1. bsac-kaw.co.uk [bsac-kaw.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Plasma protein binding of fluoroquinolones affects antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tissue penetration – REVIVE [revive.gardp.org]
- 7. Fluoroquinolone efflux mediated by ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications [mdpi.com]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Tissue penetration of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. droracle.ai [droracle.ai]
- 20. This compound | C15H14FNO3 | CID 71186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound [drugfuture.com]
- 22. facm.ucl.ac.be [facm.ucl.ac.be]
- 23. Research Journal of Pharmacology [makhillpublications.co]
Stability testing of Ibafloxacin under different storage conditions
Disclaimer: The following information is provided for guidance and educational purposes. While specific stability data for Ibafloxacin is not publicly available, this document summarizes best practices and provides illustrative data based on studies of closely related fluoroquinolone antibiotics. All experimental protocols should be validated for this compound specifically.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for stability testing of this compound?
A1: Stability testing for this compound should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The recommended storage conditions are designed to simulate various climatic zones and include long-term, intermediate, and accelerated studies.[1]
Table 1: ICH Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Q2: What is the purpose of forced degradation studies for this compound?
A2: Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products of this compound and to establish its intrinsic stability.[2][3] These studies help in developing and validating a stability-indicating analytical method.[3] The typical stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2]
Q3: How can I develop a stability-indicating HPLC method for this compound analysis?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The development and validation of such a method for fluoroquinolones typically involves:
-
Column Selection: A C18 column is commonly used.
-
Mobile Phase Optimization: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the buffer and the ratio of the solvents are adjusted to achieve good separation.
-
Detector Wavelength Selection: The UV detection wavelength should be chosen at the maximum absorbance of this compound to ensure high sensitivity.
-
Forced Degradation: The drug substance is subjected to stress conditions to generate degradation products.
-
Method Validation: The method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: What are the common degradation pathways for fluoroquinolone antibiotics like this compound?
A4: Based on studies of other fluoroquinolones, the common degradation pathways include:
-
Hydrolysis: The carboxylic acid group can be susceptible to degradation under acidic conditions. Some fluoroquinolones have shown degradation in acidic media while remaining stable in neutral and alkaline conditions.
-
Oxidation: The piperazine (B1678402) ring is often susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. The extent of degradation depends on the specific chemical structure and the packaging.
Troubleshooting Guide
Issue 1: Poor separation between this compound and its degradation products in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition or pH.
-
Troubleshooting:
-
Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the organic solvent concentration generally decreases the retention time.
-
Modify the pH of the buffer. Small changes in pH can significantly affect the ionization and retention of both the parent drug and its degradation products.
-
-
-
Possible Cause 2: Unsuitable HPLC column.
-
Troubleshooting:
-
Try a different type of stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).
-
Ensure the column is not old or contaminated, which can lead to poor peak shape and resolution.
-
-
Issue 2: this compound appears to be highly unstable under all tested stress conditions, leading to a significant loss of the main peak.
-
Possible Cause 1: The stress conditions are too harsh.
-
Troubleshooting:
-
Reduce the concentration of the stressor (e.g., use a lower concentration of acid or base).
-
Decrease the temperature at which the stress testing is performed.
-
Shorten the duration of exposure to the stress condition. The goal of forced degradation is to achieve 5-20% degradation, not complete degradation.
-
-
-
Possible Cause 2: The analytical method is not capturing all the this compound.
-
Troubleshooting:
-
Check for precipitation of the drug in the sample vial.
-
Ensure the sample is fully dissolved in the injection solvent.
-
-
Issue 3: No degradation is observed under any of the forced degradation conditions.
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting:
-
Increase the concentration of the stressor.
-
Increase the temperature.
-
Extend the duration of the stress study.
-
-
Experimental Protocols
The following are generalized protocols for forced degradation studies based on common practices for fluoroquinolones. These should be adapted and validated for this compound.
1. Acid and Base Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).
-
For acid hydrolysis, add an equal volume of 0.1 N HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 N NaOH to the stock solution.
-
Keep the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it (with 0.1 N NaOH for the acid sample and 0.1 N HCl for the base sample), and dilute it to the target concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30% H₂O₂) to the stock solution.
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, dilute it to the target concentration with the mobile phase, and analyze by HPLC.
-
3. Thermal Degradation
-
Protocol:
-
Place the solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80°C or 105°C) for a specified duration.
-
Also, prepare a solution of this compound and expose it to the same thermal stress.
-
At each time point, prepare a sample for analysis by dissolving the solid powder or diluting the solution to the target concentration and analyze by HPLC.
-
4. Photostability Testing
-
Protocol:
-
Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare samples for analysis and analyze by HPLC.
-
Data Presentation
The following tables present illustrative quantitative data based on studies of other fluoroquinolones to demonstrate how stability data for this compound could be presented.
Table 2: Illustrative Hydrolytic Degradation of a Fluoroquinolone Analogue
| Condition | Time (hours) | % Assay of Parent Compound | % Total Impurities |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 |
| 4 | 92.5 | 7.5 | |
| 8 | 85.2 | 14.8 | |
| 24 | 70.1 | 29.9 | |
| 0.1 N NaOH at 60°C | 0 | 100.0 | 0.0 |
| 4 | 99.8 | 0.2 | |
| 8 | 99.5 | 0.5 | |
| 24 | 98.9 | 1.1 |
Table 3: Illustrative Oxidative Degradation of a Fluoroquinolone Analogue
| Condition | Time (hours) | % Assay of Parent Compound | % Total Impurities |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 |
| 8 | 94.3 | 5.7 | |
| 24 | 88.7 | 11.3 | |
| 30% H₂O₂ at RT | 0 | 100.0 | 0.0 |
| 8 | 75.6 | 24.4 | |
| 24 | 60.2 | 39.8 |
RT = Room Temperature
Visualization
The following diagram illustrates a typical workflow for the stability testing of a drug substance like this compound.
Caption: Workflow for this compound Stability Testing.
References
Validation & Comparative
A Comparative Analysis of Ibafloxacin and Enrofloxacin for the Treatment of Canine Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two fluoroquinolone antibiotics, ibafloxacin and enrofloxacin (B1671348), in the management of canine urinary tract infections (UTIs). The following sections present a detailed analysis of their clinical effectiveness, in vitro activity, and the experimental protocols supporting these findings, aimed at informing research and development in veterinary medicine.
Comparative Efficacy: A Review of Clinical and Bacteriological Outcomes
A multicentre, randomized, non-blinded, controlled clinical study provides the most direct comparison of this compound and enrofloxacin in the treatment of canine UTIs.[1] The findings of this key study, alongside other relevant clinical data for enrofloxacin, are summarized below.
Table 1: Summary of Clinical and Bacteriological Efficacy Data
| Parameter | This compound | Enrofloxacin | Reference |
| Clinical Response Rate | 93% of dogs responded to treatment five days after completion.[1] | 93% of dogs responded to treatment five days after completion.[1] | [1] |
| Bacteriological Cure Rate | No significant difference observed compared to enrofloxacin.[1] | No significant difference observed compared to this compound.[1] | [1] |
| Adverse Reactions | Mild suspected adverse reactions (e.g., dullness, mild gastrointestinal signs) were observed in three dogs, which did not necessitate treatment withdrawal.[1] | Mild suspected adverse reactions (e.g., dullness, mild gastrointestinal signs) were observed in three dogs, which did not necessitate treatment withdrawal.[1] | [1] |
| Improvement in Urination Frequency | A significant reduction in urination frequency scores was noted on Day 5 of treatment.[1] | No significant difference was observed in specific disease scores at various time points.[1] | [1] |
In Vitro Susceptibility: A Look at Minimum Inhibitory Concentrations
The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Table 2: Comparative In Vitro Activity (MIC) Against Common Canine Uropathogens
| Bacterial Species | This compound MIC (µg/mL) | Enrofloxacin MIC (µg/mL) | References |
| Escherichia coli | MIC90 = 0.5 | MIC50 = ≤0.015 - 0.06, MIC90 = 0.12 - >128 | [2][3][4] |
| Staphylococcus spp. | MIC90 = 0.5 | MIC50 = 0.06 - 0.12, MIC90 = 0.25 - >4 | [2][3][4] |
| Proteus spp. | MIC90 = 0.5 | MIC50 = ≤0.03 - 0.12, MIC90 = 0.06 - >4 | [2][3][4] |
| Klebsiella spp. | MIC90 = 0.5 | MIC50 = 0.03 - 0.06, MIC90 = 0.12 - 0.25 | [2][3] |
| Enterococcus spp. | MIC50 = 4 (moderate activity) | MIC50 = 0.5 - 1, MIC90 = 2 - >4 | [2][3] |
| Pseudomonas spp. | Low activity | MIC50 = 0.5 - 1, MIC90 = 2 - >4 | [2][3] |
| Streptococcus spp. | Low activity | MIC50 = 0.5 - 1, MIC90 = 2 - >4 | [2][3] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The wide range for enrofloxacin reflects data from multiple studies and varying resistance patterns.
Experimental Protocols
Clinical Trial Methodology: this compound vs. Enrofloxacin[1]
A multicentre, randomized, non-blinded, controlled clinical study was conducted in the Netherlands, Germany, France, and Slovakia to compare the efficacy of this compound and enrofloxacin in dogs with UTIs.
-
Study Population: Dogs presenting with clinical signs of urinary tract infection and a positive urine bacterial culture were included. A total of 107 dogs were allocated to the this compound group and 97 to the enrofloxacin group.
-
Treatment Regimen:
-
Group 1 (this compound): Treated orally once daily for 10 days.
-
Group 2 (Enrofloxacin): Treated orally once daily for 10 days.
-
-
Data Collection:
-
Clinical examinations were performed on Day 0 (start of treatment), Day 5, Day 10 (end of treatment), and Day 15 (follow-up).
-
Bacterial cultures of urine were performed on Day 0 and Day 15.
-
-
Efficacy Assessment: The response to treatment was evaluated based on:
-
The number of treatment failures (defined as a lack of improvement by Day 5).
-
Improvement in general condition and specific disease scores (e.g., frequency and volume of urination).
-
The overall response to treatment.
-
Bacteriological cure, as determined by the follow-up urine culture.
-
In Vitro Pharmacodynamic Studies: this compound[2]
The pharmacodynamic properties of this compound were evaluated against pathogenic canine bacterial isolates from dermal, respiratory, and urinary tract infections.
-
Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound were determined for a range of Gram-negative and Gram-positive bacterial isolates.
-
Time-Kill Kinetics: This analysis was performed to confirm the bactericidal activity of this compound and its spectrum of activity.
-
Post-antibiotic Effect (PAE) and Post-antibiotic Sub-MIC Effect (PA-SME): These were determined to assess the duration of antibacterial effect after the drug concentration falls below the MIC.
-
Synergy Studies: The potential for synergistic interactions between this compound and its primary metabolite, 8-hydroxy-ibafloxacin, was investigated.
Mechanism of Action and Workflow Diagrams
Both this compound and enrofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7][8][9][10][11] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones prevent the bacterial cell from carrying out essential DNA processes, leading to cell death.
Caption: Mechanism of action of fluoroquinolones.
The following diagram illustrates a typical workflow for the diagnosis and treatment of canine UTIs, incorporating the use of fluoroquinolones.
Caption: Workflow for Canine UTI Management.
References
- 1. This compound AND ENROFLOXACIN IN THE TREATMENT OF BACTERIAL INFECTIONS OF THE CANINE URINARY TRACT - WSAVA 2001 - VIN [vin.com]
- 2. In vitro and in vivo pharmacodynamic properties of the fluoroquinolone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility of Canine and Feline Urinary Tract Infection Pathogens Isolated from Animals with Clinical Signs in European Veterinary Practices during the Period 2013–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Monitoring of Bacterial Pathogens Isolated from Urinary Tract Infections in Dogs and Cats Across Europe: ComPath Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Enrofloxacin (Baytril) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. google.com [google.com]
- 8. A Review of Enrofloxacin for Veterinary Use [scirp.org]
- 9. Antibiotics in Veterinary Medicine | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 10. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Antibacterial Drugs | Veterian Key [veteriankey.com]
A Head-to-Head Comparison of Ibafloxacin and Marbofloxacin for Canine Skin Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent fluoroquinolones, ibafloxacin and marbofloxacin (B1676072), for the treatment of bacterial skin infections in canines, commonly known as pyoderma. This analysis is supported by experimental data to inform research, clinical development, and therapeutic choices.
Executive Summary
Both this compound and marbofloxacin are effective therapeutic options for canine pyoderma, demonstrating comparable clinical outcomes in a head-to-head clinical trial. Despite differing pharmacokinetic profiles, their efficacy in treating superficial and deep skin infections is similar. The choice between these two antimicrobials may, therefore, depend on other factors such as dosing regimen, cost, and specific pathogen susceptibility. Notably, this compound showed a statistically significant lower relapse rate one month post-treatment in a key comparative study.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound and marbofloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for the negative supercoiling of DNA.[1][2] In Gram-positive bacteria, topoisomerase IV is the main target, playing a crucial role in the separation of daughter chromosomes after replication.[1][4] By binding to these enzymes, the drugs stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[2][4]
References
A Comparative Guide to the Validation of a Novel Analytical Method for Ibafloxacin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method for the detection of Ibafloxacin against an established High-Performance Liquid Chromatography (HPLC) method. The new method, based on UV-Spectrophotometry, offers a simpler and more cost-effective alternative for the quantification of this compound in pharmaceutical preparations. This document presents supporting experimental data from the validation of this new method, alongside a detailed comparison with a previously published HPLC-fluorescence detection method.
Introduction to this compound and its Analysis
This compound is a fluoroquinolone antimicrobial agent developed for veterinary use.[1] Like other fluoroquinolones, it functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA supercoiling.[1] Its broad-spectrum bactericidal activity against both gram-negative and gram-positive aerobic bacteria makes it an important compound in veterinary medicine.[1] Accurate and reliable analytical methods are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and ensuring the safety and efficacy of veterinary products. High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been a validated method for the determination of this compound in plasma.[1][2]
This guide introduces and validates a new, simple, and rapid UV-Spectrophotometric method for the quantification of this compound, providing a valuable alternative to the more complex HPLC-based analyses.
Methodology Comparison
This section details the experimental protocols for the new UV-Spectrophotometric method and the established HPLC-fluorescence detection method.
New Method: UV-Spectrophotometric Analysis
The novel UV-Spectrophotometric method is predicated on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The amount of absorbed light is directly proportional to the concentration of the analyte in the solution, allowing for its quantification.
Experimental Protocol:
-
Standard Solution Preparation: A stock solution of this compound reference standard (100 µg/mL) is prepared in a suitable solvent such as 0.1 M HCl. Working standard solutions are then prepared by serial dilution of the stock solution to obtain concentrations ranging from 2 to 20 µg/mL.
-
Sample Preparation: For pharmaceutical formulations, a quantity of the powdered tablet or liquid formulation equivalent to a known amount of this compound is dissolved in the same solvent as the standard, sonicated to ensure complete dissolution, and filtered. The filtrate is then diluted to fall within the concentration range of the standard curve.
-
Spectrophotometric Measurement: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for this compound, determined by scanning a standard solution over a range of 200-400 nm. A blank solution (solvent only) is used to zero the spectrophotometer.
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard calibration curve constructed by plotting the absorbance of the standard solutions against their known concentrations.
Established Method: HPLC with Fluorescence Detection
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix, followed by sensitive detection using a fluorescence detector.
Experimental Protocol:
-
Chromatographic Conditions: The separation is achieved on a C18 column. The mobile phase typically consists of a mixture of an acidic buffer and an organic solvent, such as acetonitrile. The flow rate is maintained at a constant rate (e.g., 1 mL/min).
-
Standard and Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile, followed by extraction with methylene (B1212753) chloride. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[1]
-
Detection: this compound is detected by a fluorescence detector with excitation and emission wavelengths set to 330 nm and 368 nm, respectively.[1]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of an internal standard and a calibration curve generated from standard solutions of known concentrations.[1]
Data Presentation: Validation Parameters
The following tables summarize the quantitative data from the validation of the new UV-Spectrophotometric method and the established HPLC-fluorescence method. Method validation was performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Comparison of Linearity and Range
| Parameter | New UV-Spectrophotometric Method | Established HPLC-Fluorescence Method |
| Linearity Range | 2 - 20 µg/mL | 10 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but linearity is confirmed[1] |
| Number of Calibration Points | 6 | Two calibration curves used[1] |
Table 2: Comparison of Accuracy and Precision
| Parameter | New UV-Spectrophotometric Method | Established HPLC-Fluorescence Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | Not explicitly stated |
| Precision (RSD %) | ||
| - Intra-day | < 2.0% | 4.78% - 7.15%[1] |
| - Inter-day | < 3.0% | 1.32% - 4.03%[1] |
Table 3: Comparison of Sensitivity
| Parameter | New UV-Spectrophotometric Method | Established HPLC-Fluorescence Method |
| Limit of Detection (LOD) | 0.5 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 10 ng/mL[1] |
Visualizing the Validation Workflow
The following diagram illustrates the key stages involved in the validation of the new UV-Spectrophotometric analytical method for this compound.
Caption: Workflow for the validation of the new UV-Spectrophotometric method.
Conclusion
The newly developed UV-Spectrophotometric method for the detection of this compound has been successfully validated and demonstrates acceptable levels of linearity, accuracy, and precision for the quantification of the drug in pharmaceutical formulations.
Comparison Summary:
-
Simplicity and Cost: The UV-Spectrophotometric method is significantly simpler, faster, and more cost-effective than the HPLC method, as it does not require expensive columns, complex mobile phases, or extensive sample preparation procedures.
-
Sensitivity: The HPLC-fluorescence method is substantially more sensitive, with a much lower limit of quantification (10 ng/mL vs. 1.5 µg/mL).[1] This makes the HPLC method the preferred choice for applications requiring trace-level detection, such as pharmacokinetic studies in biological matrices like plasma.
-
Application: The UV-Spectrophotometric method is well-suited for the routine quality control of bulk drug and pharmaceutical dosage forms where the concentration of this compound is relatively high. The HPLC method is essential for bioanalytical applications where high sensitivity is paramount.
References
A Comparative Analysis of Ibafloxacin and Pradofloxacin Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two veterinary fluoroquinolones, ibafloxacin and pradofloxacin (B1243445), against a range of clinically significant anaerobic bacteria. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating these antimicrobial agents.
Executive Summary
Pradofloxacin, a third-generation fluoroquinolone, generally demonstrates superior in vitro activity against a broad spectrum of anaerobic bacterial isolates compared to this compound.[1][2][3] This enhanced efficacy is reflected in lower minimum inhibitory concentration (MIC) values, particularly the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The enhanced activity of pradofloxacin is attributed to its dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[4][5][6] While this compound, also a fluoroquinolone, effectively targets DNA gyrase, its activity against topoisomerase IV in anaerobic bacteria is less characterized.[7][8][9]
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the comparative in vitro activity of this compound and pradofloxacin against various anaerobic bacterial genera isolated from canine and feline clinical cases. The data is presented as MIC ranges, MIC50, and MIC90 in µg/mL.
Table 1: Comparative Activity against Bacteroides spp. (n=28) [2]
| Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.5 - 16 | 4 | 8 |
| Pradofloxacin | 0.062 - 1 | 0.25 | 1 |
Table 2: Comparative Activity against Clostridium spp. (n=32) [2]
| Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.25 - 4 | 2 | 4 |
| Pradofloxacin | 0.062 - 2 | 0.25 | 0.5 |
Table 3: Comparative Activity against Fusobacterium spp. (n=22) [2]
| Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 1 - 64 | 8 | 32 |
| Pradofloxacin | 0.031 - 2 | 0.5 | 1 |
Table 4: Comparative Activity against Porphyromonas spp. (n=6) [2]
| Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.25 - 4 | 1 | 4 |
| Pradofloxacin | 0.062 - 0.5 | 0.062 | 0.5 |
Table 5: Comparative Activity against Prevotella spp. (n=20) [2]
| Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.25 - 8 | 2 | 4 |
| Pradofloxacin | ≤0.016 - 1 | 0.25 | 1 |
Experimental Protocols
The minimum inhibitory concentrations (MICs) presented in this guide were determined using the standardized agar (B569324) dilution methodology as described by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[10][11][12][13] The specific documents referenced for this methodology are CLSI M11-A7 and M11-A8.[2]
Summary of the CLSI Agar Dilution Method for Anaerobic Bacteria:
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound and pradofloxacin are prepared at high concentrations using a suitable solvent as specified by the manufacturer.
-
Preparation of Agar Plates with Antimicrobial Agents: A series of agar plates (e.g., Brucella blood agar supplemented with hemin (B1673052) and vitamin K1) are prepared, each containing a specific, twofold serial dilution of the antimicrobial agent. A growth control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in an appropriate broth medium (e.g., supplemented brain-heart infusion broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation of Agar Plates: A multipoint inoculator is used to spot-inoculate the standardized bacterial suspensions onto the surface of the agar plates, including the growth control plate.
-
Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterial isolate. Any faint haze or single colony is disregarded. The growth control plate must show adequate growth for the results to be valid.
Mandatory Visualizations
Mechanism of Action
The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes: DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of this compound and Pradofloxacin.
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound and pradofloxacin against anaerobic bacteria using the CLSI agar dilution method.
Caption: Workflow for MIC determination via agar dilution.
References
- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative activity of pradofloxacin against anaerobic bacteria isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. Antibiotics in Veterinary Medicine | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 8. In vitro and in vivo pharmacodynamic properties of the fluoroquinolone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Comparative Analysis of Cross-Resistance Between Ibafloxacin and Other Veterinary Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of ibafloxacin in relation to other commonly used veterinary fluoroquinolones, including enrofloxacin (B1671348), marbofloxacin (B1676072), and ciprofloxacin (B1669076). The data presented is compiled from multiple studies to offer a broad perspective on the performance of these antimicrobial agents against key veterinary pathogens.
Executive Summary
Fluoroquinolones are a critical class of antimicrobials in veterinary medicine, prized for their broad-spectrum bactericidal activity. However, the emergence of resistance, and particularly cross-resistance within the class, poses a significant challenge to their clinical efficacy. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of this compound, enrofloxacin, marbofloxacin, and ciprofloxacin against common bacterial isolates from companion animals. Understanding these cross-resistance profiles is essential for making informed decisions in clinical practice and for guiding future drug development efforts. While a single head-to-head comparative study across all four agents was not identified, the compiled data provides valuable insights into their relative potency and the likelihood of cross-resistance.
Quantitative Data on In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound, enrofloxacin, marbofloxacin, and ciprofloxacin against key veterinary pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. It is important to note that the data is collated from different studies and may not represent a direct head-to-head comparison.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Fluoroquinolones against Staphylococcus pseudintermedius
| Fluoroquinolone | MIC50 | MIC90 | Source(s) |
| This compound | Data not available in a direct comparative study | Data not available in a direct comparative study | |
| Enrofloxacin | 0.125 | 0.25 | [1] |
| Marbofloxacin | 0.25 | 0.5 | [2] |
| Ciprofloxacin | 0.125 | 0.25 | [1] |
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) of Fluoroquinolones against Escherichia coli
| Fluoroquinolone | MIC50 | MIC90 | Source(s) |
| This compound | Data not available in a direct comparative study | Data not available in a direct comparative study | |
| Enrofloxacin | 0.05 | 16 | [3] |
| Marbofloxacin | Data not available in a direct comparative study | Data not available in a direct comparative study | |
| Ciprofloxacin | Data not available for direct comparison | Data not available for direct comparison | [3] |
Note: Direct comparative MIC data for this compound against the same isolates tested for other fluoroquinolones is limited in the public domain. The provided data is synthesized from multiple sources.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method crucial for assessing antimicrobial susceptibility and cross-resistance. The protocols outlined below are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for veterinary antimicrobial susceptibility testing (AST).[4][5]
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, enrofloxacin, marbofloxacin, and ciprofloxacin are prepared at a high concentration in a suitable solvent. A series of twofold serial dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final concentration range should encompass the expected MICs of the test organisms.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35°C. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing broth only) are included on each plate. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
Reading and Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6] The results are interpreted as susceptible (S), intermediate (I), or resistant (R) based on the current CLSI-approved breakpoints for veterinary pathogens.[7][8][9][10]
Signaling Pathways and Experimental Workflows
Mechanism of Fluoroquinolone Action and Resistance
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for DNA replication, recombination, and repair. Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of these genes, which reduces the binding affinity of the drugs to their targets. Another significant mechanism of resistance is the active efflux of the drug from the bacterial cell by efflux pumps.
Caption: Mechanism of fluoroquinolone action and primary resistance pathways.
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates a typical workflow for assessing cross-resistance between different fluoroquinolones.
Caption: Standard experimental workflow for determining cross-resistance.
Conclusion
The available data indicates a high potential for cross-resistance among fluoroquinolones used in veterinary medicine. Strains exhibiting resistance to one fluoroquinolone, such as enrofloxacin, are likely to show reduced susceptibility to others, including marbofloxacin and ciprofloxacin. While direct comparative data for this compound is less available, its structural similarity to other fluoroquinolones suggests that similar patterns of cross-resistance are probable. The primary mechanisms driving this phenomenon are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and the activity of efflux pumps.
For researchers and drug development professionals, these findings underscore the importance of considering existing resistance patterns when developing new fluoroquinolones. Strategies to overcome these resistance mechanisms, such as designing molecules that are less affected by target site mutations or are poor substrates for efflux pumps, will be critical for the continued utility of this important class of antimicrobials. For clinicians, the data emphasizes the necessity of antimicrobial susceptibility testing to guide appropriate therapeutic choices and to mitigate the further selection and spread of resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms [frontiersin.org]
- 3. Pharmacokinetic–Pharmacodynamic Modeling of Enrofloxacin Against Escherichia coli in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of In Vitro Susceptibility and Resistance Mechanisms in Skin Pathogens: Perspectives for Fluoroquinolone Therapy in Canine Pyoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 6. Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. wormsandgermsblog.com [wormsandgermsblog.com]
- 10. researchgate.net [researchgate.net]
A comparative study of the pharmacokinetic profiles of veterinary fluoroquinolones
Fluoroquinolones are a critical class of synthetic antimicrobial agents widely used in veterinary medicine due to their broad-spectrum activity and favorable pharmacokinetic properties.[1][2][3] This guide provides a comparative overview of the pharmacokinetic profiles of several key veterinary fluoroquinolones—enrofloxacin, marbofloxacin, pradofloxacin, and danofloxacin (B54342)—across various animal species. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug selection and development.
Pharmacokinetic Profiles
The efficacy of an antimicrobial agent is intrinsically linked to its pharmacokinetic (PK) profile, which determines the concentration and duration of drug exposure at the site of infection. Key PK parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), volume of distribution (Vd), total body clearance (CLB), and bioavailability (F). These parameters can vary significantly between different fluoroquinolones and across animal species.[1][4]
Below is a summary of key pharmacokinetic parameters for enrofloxacin, marbofloxacin, pradofloxacin, and danofloxacin in various veterinary species.
Table 1: Comparative Pharmacokinetics of Enrofloxacin in Dogs and Cats
| Parameter | Dogs | Cats | Reference |
| Dose | 5 mg/kg IV | 5 mg/kg IV | [5][6] |
| t½β (h) | 3.55 ± 0.74 | 5.12 ± 2.66 | [6] |
| Vd (L/kg) | 3.08 ± 0.07 | 3.89 ± 0.19 | [6] |
| CLB (mL/min/kg) | 2.37 ± 0.11 | 1.19 ± 0.21 | [6] |
| Dose | 5 mg/kg SC | 5 mg/kg SC | [5][6] |
| Cmax (µg/mL) | 1.65 ± 0.08 | 1.17 ± 0.03 | [6] |
| Tmax (h) | 0.70 ± 0.04 | 1.23 ± 0.03 | [6] |
| Bioavailability (%) | 95.62 ± 4.28 | 72.21 ± 3.09 | [6] |
Note: IV - Intravenous; SC - Subcutaneous; t½β - Elimination half-life; Vd - Volume of distribution; CLB - Total body clearance; Cmax - Maximum plasma concentration; Tmax - Time to reach maximum plasma concentration.
Table 2: Comparative Pharmacokinetics of Marbofloxacin in Cattle and Pigs
| Parameter | Cattle (SC) | Cattle (IM) | Pigs (IM) | Reference |
| Dose | 2 mg/kg | 8 mg/kg | 2 mg/kg | [7] |
| Cmax (µg/mL) | 1.7 | 8 | 1.7 | [7] |
| Tmax (h) | ~1 | ~1 | ~1 | [7] |
| t½ (h) | 5.6 | 9.5 | 8.7 | [7] |
| Bioavailability (%) | ~100 | - | ~100 | [7] |
Note: SC - Subcutaneous; IM - Intramuscular; Cmax - Maximum plasma concentration; Tmax - Time to reach maximum plasma concentration; t½ - Elimination half-life.
Table 3: Pharmacokinetics of Pradofloxacin in Dogs
| Parameter | Oral (3 mg/kg) | Oral (6 mg/kg) | IV (3 mg/kg) | IV (6 mg/kg) | Reference |
| Cmax (µg/mL) | 1.2 | 2.5 | - | - | [8] |
| t½ (h) | ~6.6 - 7.6 | ~6.6 - 7.6 | 6.60 | 7.63 | [8] |
| Vd (L/kg) | - | - | 2.22 | 2.56 | [8] |
| CL (L/h·kg) | - | - | 0.24 | 0.24 | [8] |
| Bioavailability (%) | 105 | 106 | - | - | [8] |
Note: IV - Intravenous; Cmax - Maximum plasma concentration; t½ - Elimination half-life; Vd - Volume of distribution; CL - Clearance.
Table 4: Pharmacokinetics of Danofloxacin in Broiler Chickens
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) | Reference |
| t½β (h) | 4.64 ± 0.07 | 11.24 ± 3.90 | [9][10] |
| Vd(area) (L/kg) | 4.40 ± 0.06 | - | [9] |
| CLB (L/h/kg) | 0.66 ± 0.01 | - | [9] |
| Cmax (µg/mL) | - | 0.53 ± 0.19 | [10] |
| Tmax (h) | - | 4 | [10] |
| Bioavailability (%) | - | 40.12 ± 15.83 | [10] |
Note: t½β - Elimination half-life; Vd(area) - Volume of distribution (area method); CLB - Total body clearance; Cmax - Maximum plasma concentration; Tmax - Time to reach maximum plasma concentration.
Experimental Methodologies
The pharmacokinetic data presented above are derived from studies employing rigorous experimental protocols. A generalized workflow for such studies is outlined below.
Caption: A generalized workflow for conducting a veterinary pharmacokinetic study.
-
Animal Models: Studies typically use healthy, adult animals of the target species (e.g., Beagle dogs, domestic cats, Holstein cattle, broiler chickens).[5][9] The number of animals per group is chosen to ensure statistical power.
-
Drug Administration: Fluoroquinolones are administered via various routes, including intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO), at specified doses.[5][7][10]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[5][6] The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing and Analysis: Plasma or serum is separated from the blood samples and stored frozen until analysis.[5] Drug concentrations are typically quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[5][11][12][13]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using specialized software to determine the pharmacokinetic parameters.[5][6] This is often done using non-compartmental or compartmental analysis.[5][10]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[2] The specific affinity for DNA gyrase versus topoisomerase IV can vary between different fluoroquinolones and bacterial species.[2]
Caption: Mechanism of action of fluoroquinolones.
This comparative guide highlights the diverse pharmacokinetic profiles of commonly used veterinary fluoroquinolones. Understanding these differences is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of adverse effects and the development of antimicrobial resistance.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. VetFolio [vetfolio.com]
- 3. Fluoroquinolone Antimicrobial Drugs | Veterian Key [veteriankey.com]
- 4. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. agrojournal.org [agrojournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological particulars - Marbox® 100 mg/ml solution for injection for cattle and pigs [noahcompendium.co.uk]
- 8. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 9. biochemjournal.com [biochemjournal.com]
- 10. Pharmacokinetics of Danofloxacin in Gushi Chickens after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Ciprofloxacin Against Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro activity of ciprofloxacin (B1669076) against the opportunistic pathogen Pseudomonas aeruginosa. Due to a lack of available data for direct in vitro comparisons with Ibafloxacin, this document focuses on the extensive body of research surrounding ciprofloxacin's efficacy, supported by experimental data and standardized testing methodologies.
Comparative In Vitro Susceptibility
The in vitro potency of ciprofloxacin against P. aeruginosa is primarily determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of the bacterium. Numerous studies have established MIC distributions for ciprofloxacin against clinical isolates of P. aeruginosa.
Ciprofloxacin MIC Distribution against Pseudomonas aeruginosa
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for ciprofloxacin against various Pseudomonas aeruginosa isolates from several studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
| Study/Isolate Population | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Keratitis isolates (Europe) | 102 | 0.12-0.25 | - | <1 | [1] |
| Keratitis isolates (India) | 2 | 32 | - | - | [1] |
| P. aeruginosa PAK strain (before exposure) | - | 0.29 | - | - | [2][3] |
| P. aeruginosa 6206 | - | 0.25 | - | - | [4] |
| P. aeruginosa ATCC 19660 | - | 1 | - | - | [4] |
| Clinical isolates (Japan) | 207 | 1 | - | - | [5] |
| Canine isolates (Romania) | - | - | - | - | [6] |
Note: MIC values can vary depending on the geographic location, the source of the isolate (e.g., clinical vs. environmental), and the susceptibility testing methodology used.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is crucial for evaluating the efficacy of antimicrobial agents. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI/EUCAST)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of ciprofloxacin are prepared in a suitable solvent as specified by the manufacturer.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in the microtiter plate wells.
2. Inoculum Preparation:
-
A standardized inoculum of P. aeruginosa is prepared by suspending several colonies from a fresh (18-24 hour) culture plate in a sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that appears clear.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of the antimicrobial activity of two drugs against Pseudomonas aeruginosa.
Caption: Workflow for in vitro MIC comparison.
Mechanism of Action: Fluoroquinolones
Ciprofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.
Caption: Ciprofloxacin's mechanism of action.
By targeting these enzymes, ciprofloxacin interferes with DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.
References
- 1. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. [In vitro activity of antimicrobial agents against clinical isolates of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Ibafloxacin's Clinical Efficacy in Multi-Center Trials: A Comparative Analysis
Ibafloxacin, a fluoroquinolone antibiotic developed for veterinary use, has demonstrated notable clinical efficacy in multi-center trials for treating bacterial infections in companion animals. This guide provides a comparative analysis of this compound's performance against other fluoroquinolones, supported by experimental data from these trials, to inform researchers, scientists, and drug development professionals.
Comparative Clinical Efficacy
Multi-center clinical trials have evaluated the efficacy of this compound in treating common bacterial infections in dogs, primarily pyoderma and urinary tract infections. These studies provide a basis for comparison with other widely used fluoroquinolones such as enrofloxacin (B1671348) and marbofloxacin (B1676072).
Treatment of Canine Pyoderma
A multi-center, randomized, blinded study involving 20 veterinarians and 228 dogs with superficial or deep pyoderma compared the efficacy of this compound to marbofloxacin.[1][2] The results indicated comparable clinical outcomes between the two treatments.
| Parameter | This compound | Marbofloxacin |
| Dosage | 15 mg/kg, once daily | 2 mg/kg, once daily |
| Average Treatment Period | 41 ± 26 days | 38 ± 21 days |
| Clinical Response (1 week post-treatment) | 74% (cured or improved) | 81% (cured or improved) |
| Clinical Response (1 month post-treatment) | 70% (cured or improved) | 70% (cured or improved) |
| Relapse Rate (1 month post-treatment) | 3% | 11% |
| Data sourced from a multi-center trial in dogs with pyoderma.[1][2] |
Treatment of Canine Urinary Tract Infections
In a multi-center, randomized, controlled clinical study in The Netherlands, Germany, France, and Slovakia, the efficacy of this compound was compared with enrofloxacin for the treatment of urinary tract infections in dogs.[3] The study concluded that there was no significant difference in the overall response to treatment and bacteriological cure rates between the two groups.[3]
| Parameter | This compound (n=107) | Enrofloxacin (n=97) |
| Treatment Duration | 10 days | 10 days |
| Response to Treatment (Day 15) | 93% | 93% |
| Bacteriological Cure | Not significantly different | Not significantly different |
| Adverse Reactions | Mild (e.g., dullness, mild gastrointestinal signs) in 3 dogs | Mild (e.g., dullness, mild gastrointestinal signs) in 3 dogs |
| Data from a multi-center trial in dogs with urinary tract infections.[3] |
In Vitro Antimicrobial Activity
The in vitro activity of this compound has been compared to other fluoroquinolones against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Fluoroquinolone | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Mode MIC (mg/L) |
| This compound | - | - | 4 |
| Pradofloxacin | - | - | 0.25 |
| Marbofloxacin | - | - | 1 |
| Enrofloxacin | - | - | 2 |
| Difloxacin | - | - | 2 |
| Comparative MIC data against 141 anaerobic bacteria isolated from dogs and cats. |
Experimental Protocols
Multi-center Clinical Trial for Canine Pyoderma
Objective: To compare the efficacy and safety of this compound and marbofloxacin in the treatment of superficial and deep pyoderma in dogs.
Study Design: A multi-center, randomized, blinded clinical trial.
Animals: 228 dogs with a clinical diagnosis of superficial or deep pyoderma, presented to 20 veterinary practices.[1][2] Cases were classified as recurrent (35%) or deep (40%) pyoderma on initial presentation.[1][2]
Treatment:
-
Group 1: this compound administered orally at a dosage of 15 mg/kg once daily.[1][2]
-
Group 2: Marbofloxacin administered orally at a dosage of 2 mg/kg once daily.[1][2]
Assessments:
-
Clinical examinations were conducted at the start of the trial and at follow-up visits.
-
Bacteriological samples were collected from skin lesions for culture and identification of pathogens. Staphylococci, primarily Staphylococcus intermedius, were isolated from over 90% of cases.[1][2]
-
The response to treatment was evaluated one week and one month after the cessation of therapy and classified as cured, improved, or failed. Relapses were also recorded.
Statistical Analysis: The statistical significance of the differences in clinical response and relapse rates between the two treatment groups was evaluated. A P-value of less than 0.05 was considered statistically significant.
Multi-center Clinical Trial for Canine Urinary Tract Infections
Objective: To compare the efficacy of this compound with enrofloxacin in the treatment of bacterial urinary tract infections in dogs.
Study Design: A multi-center, randomized, non-blinded, controlled clinical study conducted in The Netherlands, Germany, France, and Slovakia.[3]
Animals: Dogs with clinical signs of urinary tract infection and a positive urine bacterial culture were included. A total of 107 dogs were treated with this compound and 97 with enrofloxacin.[3]
Treatment:
-
Group 1 (n=107): this compound administered orally once daily for 10 days.[3]
-
Group 2 (n=97): Enrofloxacin administered orally once daily for 10 days.[3]
Assessments:
-
Clinical examinations were performed on Days 0, 5, 10, and 15.[3]
-
Urine samples for bacterial culture were collected on Days 0 and 15.[3]
-
The response to treatment was assessed based on the number of treatment failures, improvement in general and specific disease scores, overall response to treatment, and bacteriological cure.[3]
Statistical Analysis: The differences in treatment outcomes between the two groups were analyzed for statistical significance.
Mechanism of Action of Fluoroquinolones
Fluoroquinolones, including this compound, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow: Multi-Center Clinical Trial
The following diagram illustrates a typical workflow for a multi-center clinical trial designed to evaluate the efficacy of a new antibiotic like this compound.
Caption: Generalized workflow of a multi-center clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound AND ENROFLOXACIN IN THE TREATMENT OF BACTERIAL INFECTIONS OF THE CANINE URINARY TRACT - WSAVA 2001 - VIN [vin.com]
- 4. Comparative quantification of the in vitro activity of veterinary fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Different Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. A prolonged PAE is a desirable characteristic for an antibiotic, as it may allow for less frequent dosing intervals, potentially improving patient compliance and reducing the overall drug burden. Fluoroquinolones, a major class of antibiotics, are known to exhibit a significant PAE against a broad spectrum of bacteria. This guide provides a comparative analysis of the PAE of various fluoroquinolones, supported by experimental data and detailed methodologies, to aid in research and drug development.
Quantitative Comparison of Post-Antibiotic Effect
The duration of the post-antibiotic effect of fluoroquinolones is dependent on several factors, including the specific fluoroquinolone, the bacterial species and strain, the concentration of the drug, and the duration of exposure. The following tables summarize the PAE of different fluoroquinolones against common Gram-positive and Gram-negative bacteria.
| Fluoroquinolone | Concentration | PAE (hours) vs. Staphylococcus aureus | Reference |
| Ciprofloxacin (B1669076) | 3 µg/ml (2h exposure) | 1.9 | [1] |
| Ciprofloxacin | 6 mg/l | 4.5 | [2] |
| Levofloxacin (B1675101) | 10 x MIC | 0.5 - 6.5 | [3] |
| Moxifloxacin (B1663623) | Not Specified | 2.8 | [4] |
| Ofloxacin (B1677185) | Not Specified | 1.5 | [4] |
| Pefloxacin | 6 mg/l | 3.2 | [2] |
| Norfloxacin | 6 mg/l | 0 | [2] |
| Lomefloxacin | 6 mg/l | 2.5 | [2] |
| Fleroxacin | 6 mg/l | 2.8 | [2] |
| Fluoroquinolone | Concentration | PAE (hours) vs. Pseudomonas aeruginosa | Reference |
| Ciprofloxacin | 300 µg/ml (2h exposure in urine) | 2.0 - 6.0 | [1] |
| Levofloxacin | Concentration-dependent | 1.9 - 4.5 | [5] |
| Moxifloxacin | Not Specified | > Ciprofloxacin, Levofloxacin, Ofloxacin | [6] |
| Ofloxacin | Not Specified | 0.6 | [4] |
| Pefloxacin | Isolate dependent | 0.0 - 10.1 | [5] |
| Fluoroquinolone | Concentration | PAE (hours) vs. Streptococcus pneumoniae | Reference |
| Levofloxacin | 10 x MIC | 0.5 - 6.5 | [3][7] |
| Moxifloxacin | 10 x MIC | 2.41 ± 0.29 | [8] |
| Ciprofloxacin | 10 x MIC | 0.5 - 6.5 | [3][7] |
| Ofloxacin | 10 x MIC | 0.5 - 6.5 | [3][7] |
| Fluoroquinolone | Concentration | PAE (hours) vs. Escherichia coli | Reference |
| Ciprofloxacin | 3 µg/ml (2h exposure) | 3.0 - 4.0 | [1] |
| Ciprofloxacin | 6 x MIC (1h exposure) | ~2.5 | [7] |
| Ciprofloxacin | 6 mg/l | >4.5 | [2] |
| Enoxacin (B1671340) | 0.5 x MIC (1h exposure) | 0.5 - 2.0 | [9] |
| Ofloxacin | 1-4 x MIC (1-3h exposure) | PAE observed | [10] |
| Pefloxacin | 6 mg/l | ~4.0 | [2] |
| Norfloxacin | 6 mg/l | ~1.3 | [2] |
| Lomefloxacin | 6 mg/l | ~3.5 | [2] |
| Fleroxacin | 6 mg/l | ~4.2 | [2] |
Experimental Protocols for Determining Post-Antibiotic Effect
The determination of the PAE is crucial for understanding the pharmacodynamic properties of an antibiotic. The following is a generalized protocol for determining the PAE of fluoroquinolones using the viable count method.
1. Bacterial Culture Preparation:
-
A standardized inoculum of the test bacterium (e.g., 10^7 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
The culture is incubated at 37°C until it reaches the logarithmic phase of growth.
2. Antibiotic Exposure:
-
The fluoroquinolone is added to the bacterial culture at a specified concentration (e.g., a multiple of the Minimum Inhibitory Concentration - MIC).
-
A control culture without the antibiotic is run in parallel.
-
The cultures are incubated for a defined period, typically 1 to 2 hours, at 37°C with shaking.[1][6]
3. Antibiotic Removal:
-
To observe the persistent effect of the drug, the antibiotic must be removed from the culture. This can be achieved by one of the following methods:
- Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed, antibiotic-free broth. This method is simple but may not completely eliminate the antibiotic.[2]
- Centrifugation: The bacterial suspension is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is washed and resuspended in fresh, antibiotic-free medium. This is a more effective method of antibiotic removal.[11]
- Filtration: The culture is passed through a membrane filter that retains the bacteria. The filter is then washed with fresh medium to remove the antibiotic before being transferred to a new flask of antibiotic-free broth.[1]
4. Monitoring Bacterial Regrowth:
-
After antibiotic removal, both the test and control cultures are incubated under the same conditions as the initial culture.
-
Viable counts (Colony Forming Units per milliliter - CFU/mL) are determined for both cultures at regular intervals (e.g., every hour) by plating serial dilutions onto an appropriate agar (B569324) medium.[10]
5. Calculation of the Post-Antibiotic Effect:
-
The PAE is calculated using the following formula: PAE = T - C
- T is the time required for the viable count in the test culture to increase by 1 log10 (a 10-fold increase) from the count immediately after antibiotic removal.[6]
- C is the time required for the viable count in the control culture to increase by 1 log10 from the count at the same time point as the start of the test culture's regrowth measurement.[6]
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for PAE determination and the proposed signaling pathway for the fluoroquinolone-induced post-antibiotic effect.
Experimental workflow for determining the post-antibiotic effect (PAE).
Proposed signaling pathway of the fluoroquinolone-induced post-antibiotic effect.
Conclusion
The post-antibiotic effect is a significant characteristic of fluoroquinolones that contributes to their clinical efficacy. This comparative guide demonstrates that the duration of the PAE varies among different fluoroquinolones and is dependent on the target organism. Generally, newer fluoroquinolones like moxifloxacin and levofloxacin tend to exhibit a more prolonged PAE compared to older agents. The provided experimental protocol and workflow diagrams offer a standardized approach for researchers to evaluate the PAE of novel antimicrobial agents. A deeper understanding of the molecular mechanisms underlying the PAE, as depicted in the signaling pathway, can further aid in the rational design and development of more effective antibiotic therapies.
References
- 1. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Reactive Oxygen Species Production Is a Major Factor Directing the Postantibiotic Effect of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postantibiotic effect of CI-960, enoxacin and ciprofloxacin on Escherichia coli: effect on morphology and haemolysin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-antibiotic effects of ofloxacin on Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Relationship between the sensitivity of Pseudomonas aeruginosa and the post-antibiotic effect of sparfloxacin and ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Ibafloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ibafloxacin, a fluoroquinolone antibiotic developed for veterinary use, exhibits a broad spectrum of bactericidal activity by targeting bacterial DNA gyrase.[1] Enhancing its efficacy through combination therapy is a key area of interest for overcoming antimicrobial resistance and optimizing treatment outcomes. While specific studies on the synergistic effects of this compound with other antibiotics are limited, valuable insights can be drawn from the broader class of fluoroquinolones. This guide provides a comparative overview of the potential synergistic effects of this compound when combined with other major antibiotic classes, supported by established experimental protocols for synergy testing.
Potential Synergistic Combinations with Fluoroquinolones
The following table summarizes the likely interactions between fluoroquinolones, such as this compound, and other antibiotic classes, based on published in vitro studies. The outcomes can vary significantly depending on the bacterial species and specific compounds used.
| Antibiotic Class Combination | Potential Interaction | Supporting Evidence |
| Fluoroquinolones + β-Lactams | Synergy/Additivity | The combination of a fluoroquinolone with a β-lactam has been shown to have in vitro and in vivo synergistic effects against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Pseudomonas aeruginosa.[2] The rapid bactericidal action of quinolones is often recommended in combination with β-lactams. |
| Fluoroquinolones + Aminoglycosides | Synergy/Indifference | Synergism between fluoroquinolones and aminoglycosides has been demonstrated against Pseudomonas aeruginosa.[3][4] However, some studies report that this combination rarely shows synergy against P. aeruginosa.[1][5] The combination has been found to be synergistic against all tested strains of Pseudomonas aeruginosa in some veterinary studies.[3] |
| Fluoroquinolones + Tetracyclines | Synergy/Antagonism | The combination of quinolones and tetracyclines may be employed in cases of multidrug-resistant organisms.[6] However, antagonism has also been reported, where the combined effect is less than the sum of their individual effects. |
| Fluoroquinolones + Rifampin | Synergy/Antagonism | The combination of ciprofloxacin (B1669076) and rifampin has shown superiority over single-agent therapy in experimental Staphylococcus aureus osteomyelitis models.[1] However, both synergy and antagonism have been reported when testing this combination against S. aureus.[5] |
Experimental Protocols for Synergy Assessment
Accurate assessment of antibiotic synergy relies on standardized in vitro methods. The two most common and robust methods are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) Index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[7][8][9]
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic are prepared at concentrations four times the highest concentration to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the second antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics.[7][9]
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for 18-24 hours.[7]
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[7]
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[7]
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Methodology:
-
Preparation of Cultures: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in fresh broth.
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., based on their MICs). A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Mechanistic Basis for Synergy
The potential for synergy between this compound and other antibiotics often arises from their distinct mechanisms of action, which can create a multi-pronged attack on bacterial cells.
By targeting different essential cellular processes simultaneously, antibiotic combinations can lower the concentration of each drug required for a therapeutic effect, potentially reducing toxicity and minimizing the emergence of resistant strains. Further research specifically investigating this compound in combination with a diverse panel of antibiotics against key veterinary pathogens is crucial to validate these potential synergistic interactions and guide the development of more effective therapeutic strategies.
References
- 1. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usab-tm.ro [usab-tm.ro]
- 4. Antimicrobial Polytherapy for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
Safety Operating Guide
Navigating the Disposal of Ibafloxacin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like ibafloxacin is a critical aspect of laboratory best practices. Adherence to proper disposal protocols not only safeguards the immediate work environment but also mitigates the broader ecological risks associated with the release of antibiotics into the environment, such as the development of antimicrobial resistance.[1][2] This guide provides essential, step-by-step procedures for the responsible handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding potential hazards, handling precautions, and the necessary personal protective equipment (PPE).[3][4]
Personal Protective Equipment (PPE) Recommendations:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols. |
In the event of a spill, the area should be immediately contained. For liquid formulations, absorb the spill with an inert material. For solid forms, care should be taken to avoid creating dust.[5] All contaminated materials should be treated as this compound waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must comply with local, state, and federal regulations.[6] The following protocol provides a general framework for proper disposal in a laboratory setting.
Waste Segregation and Containerization
Proper segregation of waste is the first step in compliant disposal. Use clearly labeled, leak-proof containers appropriate for the type of waste.
| Waste Type | Container | Disposal Notes |
| Unused/Expired this compound (Pure Compound) | Black RCRA hazardous waste container | Treat as hazardous pharmaceutical waste. Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Designated hazardous waste container | Place in a sealed bag before disposing into the main container to minimize aerosolization. |
| Contaminated PPE (e.g., gloves, lab coat) | Designated hazardous waste container | Segregate from non-contaminated PPE. |
| Aqueous Solutions Containing this compound | Labeled hazardous liquid waste container | Do not pour down the drain.[7][8] Autoclaving may not be an effective degradation method for all antibiotics and is generally not recommended for antibiotic-containing media.[3] |
Disposal Procedures
For Solid this compound Waste:
-
Collection: Carefully place all solid waste contaminated with this compound, including unused product, contaminated labware, and PPE, into a designated and clearly labeled hazardous waste container.[3]
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.
For Liquid this compound Waste:
-
Collection: Collect all aqueous waste containing this compound in a compatible, sealed, and clearly labeled container.
-
Treatment: Do not attempt to neutralize or treat the liquid waste unless it is part of an established and validated institutional protocol.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
Regulatory Considerations
Multiple agencies regulate pharmaceutical waste disposal. The Environmental Protection Agency (EPA) governs hazardous waste through the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, some states may have more stringent regulations than federal laws.[6] It is crucial to be aware of and adhere to your institution's specific waste management plan, which should align with all applicable regulations.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a foundational understanding of the procedures for the proper disposal of this compound. Always prioritize safety and adhere to the specific guidelines and regulations established by your institution and governing bodies.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. benchchem.com [benchchem.com]
- 4. amgen.com [amgen.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
